S-Allylmercapturic acid-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-3-prop-2-enylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRAEHUDIUJBSF-HMQROFFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724522 | |
| Record name | N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331907-55-1 | |
| Record name | N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of N-(Acetyl-d3)-S-allyl-L-cysteine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-(Acetyl-d3)-S-allyl-L-cysteine. It is intended for researchers, scientists, and drug development professionals. This document details experimental protocols and explores the biological significance of this compound and its non-deuterated analogue, N-Acetyl-S-allyl-L-cysteine, a key metabolite of garlic-derived organosulfur compounds.
Chemical and Physical Properties
N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterated form of N-Acetyl-S-allyl-L-cysteine, a principal metabolite of S-allyl-L-cysteine found in garlic. The incorporation of deuterium (d3) in the acetyl group makes it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Quantitative data for both N-(Acetyl-d3)-S-allyl-L-cysteine and its non-deuterated counterpart are summarized in the tables below for easy comparison.
Table 1: Chemical and Physical Properties of N-(Acetyl-d3)-S-allyl-L-cysteine
| Property | Value | Source(s) |
| Alternate Names | Allylmercapturic Acid-d3; S-Allylmercapturic Acid-d3 | [2] |
| CAS Number | 1331907-55-1 | [2] |
| Molecular Formula | C₈H₁₀D₃NO₃S | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| Applications | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), tracer | [1] |
Table 2: Chemical and Physical Properties of N-Acetyl-S-allyl-L-cysteine
| Property | Value | Source(s) |
| CAS Number | 23127-41-5 | [3] |
| Molecular Formula | C₈H₁₃NO₃S | [3] |
| Molecular Weight | 203.26 g/mol | [4] |
| Melting Point | 120-122°C | |
| Solubility | Soluble in DMSO and Methanol | |
| Stability | Stable for at least 4 years when stored at -20°C | [3] |
Experimental Protocols
Synthesis of N-Acetyl-S-allyl-L-cysteine
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve N-acetyl-L-cysteine in a suitable solvent, such as a mixture of water and a water-miscible organic solvent like ethanol or THF.
-
Base Addition: Add a base, such as sodium hydroxide or sodium bicarbonate, to the solution to deprotonate the thiol group of N-acetyl-L-cysteine, forming a thiolate anion.
-
Alkylation: To the resulting solution, add allyl bromide or allyl chloride dropwise with stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate any unreacted thiolate and the carboxylate group.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Analytical Methods
A reversed-phase HPLC (RP-HPLC) method can be employed for the quantification of N-Acetyl-S-allyl-L-cysteine.
Methodology:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210-220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For complex matrices like plasma or urine, a protein precipitation step with acetonitrile followed by centrifugation is necessary.
GC-MS analysis of N-Acetyl-S-allyl-L-cysteine typically requires derivatization to increase its volatility.
Methodology:
-
Sample Extraction: For urine samples, acidify the sample and perform solid-phase extraction (SPE) using a reversed-phase and/or a weak anion exchange cartridge to isolate the acidic compounds.
-
Derivatization: Esterify the carboxylic acid group and silylate the amide group. For example, react the extracted and dried sample with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or diazomethane.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless or split injection at a high temperature (e.g., 250°C).
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized compound.
-
LC-MS/MS is a highly sensitive and specific method for the quantification of N-Acetyl-S-allyl-L-cysteine and its deuterated analogue in biological matrices.
Methodology:
-
LC System: A high-performance liquid chromatography system with a C18 column.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
For N-Acetyl-S-allyl-L-cysteine, the transition m/z 204.1 → 145.1 can be used.
-
For N-(Acetyl-d3)-S-allyl-L-cysteine, the transition would be shifted by 3 Da (m/z 207.1 → 148.1).
-
-
Sample Preparation: Simple protein precipitation with acetonitrile is often sufficient for plasma samples.
Biological Significance and Signaling Pathways
N-Acetyl-S-allyl-L-cysteine is a metabolite of S-allyl-L-cysteine, a major bioactive organosulfur compound in aged garlic extract.[5][6] S-allyl-L-cysteine and its metabolites are known for their antioxidant, anti-inflammatory, and neuroprotective properties.[5] One of the key mechanisms underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7]
Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS), as well as compounds like S-allyl-cysteine, can modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis.[7]
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of N-Acetyl-S-allyl-L-cysteine using LC-MS/MS.
Nrf2 Signaling Pathway Activation
Caption: Activation of the Nrf2 signaling pathway by S-allyl-cysteine.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. s10901.pcdn.co [s10901.pcdn.co]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. N-Acetyl-S-allylcysteine | C8H13NO3S | CID 152467 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Mechanism of Action of N-(Acetyl-d3)-S-allyl-L-cysteine: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of the mechanism of action for N-(Acetyl-d3)-S-allyl-L-cysteine. While direct research on this deuterated compound is limited, its pharmacological activity is primarily inferred from its non-deuterated parent, N-Acetyl-S-allyl-L-cysteine, and the well-studied precursor, S-allyl-L-cysteine (SAC). SAC, a potent organosulfur compound derived from aged garlic extract, exhibits significant antioxidant and anti-inflammatory properties. The core mechanism of action revolves around the modulation of two critical signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. The inclusion of an N-acetyl group may enhance bioavailability and cellular uptake, while deuteration of this group is a strategic modification aimed at altering the pharmacokinetic profile by potentially reducing the rate of metabolic deacetylation. This guide synthesizes the current understanding of these mechanisms, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the underlying molecular interactions.
Introduction: Compound Profile
N-(Acetyl-d3)-S-allyl-L-cysteine is a structurally modified derivative of S-allyl-L-cysteine (SAC). The key modifications are:
-
N-Acetylation: The addition of an acetyl group to the amine of the cysteine backbone. This is a common strategy in drug design to improve stability and cell permeability.
-
Deuteration: The replacement of three hydrogen atoms on the acetyl group with deuterium (d3). This isotopic substitution creates a heavier, more stable C-D bond compared to the C-H bond. In pharmacology, this is used to intentionally slow down metabolism at that site (a phenomenon known as the kinetic isotope effect), potentially leading to a longer half-life and increased drug exposure.
The biological activities are largely attributed to the S-allyl-L-cysteine moiety, which is known for its potent antioxidant and anti-inflammatory effects[1][2].
Core Mechanisms of Action
The primary mechanisms of action of the S-allyl-L-cysteine component are centered on two master regulatory pathways of cellular stress and inflammation.
Activation of the Nrf2 Antioxidant Response Pathway
S-allyl-L-cysteine is a known activator of the Nrf2 pathway, the primary cellular defense system against oxidative stress[3][4][5]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). SAC can disrupt this interaction, leading to the translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, upregulating their expression[6][7].
Key downstream effects of Nrf2 activation include:
-
Increased synthesis of glutathione (GSH), a major intracellular antioxidant.
-
Upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), catalase (CAT), and superoxide dismutase (SOD)[8][9].
-
Enhanced detoxification of reactive oxygen species (ROS) and electrophiles.
This activation of the Nrf2 pathway is strongly associated with the neuroprotective effects of SAC against ischemic injury[3][5].
Inhibition of the NF-κB Inflammatory Pathway
NF-κB is a key transcription factor that governs the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate transcription.
SAC has been shown to inhibit the activation of NF-κB in a dose-dependent manner[10][11]. This inhibition prevents the nuclear translocation of NF-κB subunits (p65-p50) and subsequently suppresses the expression of pro-inflammatory cytokines[10][12]. One proposed mechanism for this inhibition is through the sustained activation of the ERK pathway, which can negatively regulate NF-κB-driven gene expression[11][13].
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro and in vivo studies on S-allyl-L-cysteine (SAC).
Table 1: In Vitro Cytotoxicity of S-allyl-L-cysteine (SAC)
| Cell Line | Assay | Incubation Time | IC50 Value | Citation |
|---|---|---|---|---|
| C6 Rat Glioma | MTT | 24 h | 50 µM | [12][14] |
| SW480 Colon Adenocarcinoma | - | 48 h | 0.131 - 0.183 mM | [4] |
| MCF-7 Breast Adenocarcinoma | MTT | 24 h | 1185.45 ± 10.93 µM | [10] |
| MCF-7 Breast Adenocarcinoma | MTT | 48 h | 2382.29 ± 43.69 µM |[10] |
Table 2: In Vivo Effects of S-allyl-L-cysteine (SAC) Administration
| Animal Model | Dosage | Duration | Key Finding | Citation |
|---|---|---|---|---|
| Male BALB/c Mice | 120 mg/kg, i.p. | 17 days | 44% reduction in immobility time in Forced Swim Test. | [1] |
| Male BALB/c Mice | 120 mg/kg, i.p. | 17 days | 20% reduction in lipid peroxidation in hippocampus. | [1] |
| Male Wistar Rats | 25-200 mg/kg, i.g. | 90 days | Activated Nrf2 factor in the hippocampus. | [9] |
| Male Wistar Rats | 25-200 mg/kg, i.g. | 90 days | Significantly decreased p65 (NF-κB) levels in frontal cortex. |[9] |
Table 3: Clinical Study of S-allyl-L-cysteine (SAC)
| Population | Dosage | Duration | Assessment | Key Finding | Citation |
|---|
| Healthy Japanese Adults | 2 mg/day | 12 weeks | Pittsburgh Sleep Quality Index (PSQI-J) | Significant decrease in total score, subjective sleep quality, and sleep latency vs. placebo. |[3][11] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of S-allyl-L-cysteine.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 2 x 10⁴ cells/well in 100-200 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., SAC at 800 µM, 1000 µM, 2245 µM) and incubate for a specified period (e.g., 24 or 48 hours)[10].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[8][10].
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. The plate may be incubated overnight to ensure complete dissolution[10].
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm[6][15]. The amount of color produced is directly proportional to the number of viable cells.
Measurement of Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels. Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF).
-
Cell Culture: Plate adherent cells in a 96-well plate and treat with the test compound as required.
-
Probe Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10 µM[13].
-
Loading: Remove the treatment media, wash cells once with medium, and add 500 µL of the DCFH-DA working solution to each well. Incubate for 30 minutes at 37°C in the dark[16].
-
Measurement: Remove the DCFH-DA solution and wash the cells. Add PBS or medium. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm[13][17]. The intensity is proportional to the amount of ROS in the cells.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions, such as the binding of NF-κB to its consensus sequence in DNA.
-
Nuclear Extract Preparation: Treat cells with an inflammatory stimulus (e.g., TNF-α) with or without the test compound. Lyse the cells using a hypotonic buffer (e.g., Buffer A) and isolate the nuclei. Extract nuclear proteins using a high-salt buffer (e.g., Buffer C)[18]. Determine protein concentration using a Bradford or BCA assay.
-
Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus sequence. Label the double-stranded probe with a radioactive isotope (e.g., ³²P-ATP) using T4 polynucleotide kinase or a non-radioactive label like a fluorescent dye[2][18].
-
Binding Reaction: In a reaction tube, combine 2-5 µg of nuclear extract with a binding buffer, a non-specific competitor DNA (poly dI:dC), and water. Incubate at room temperature for 15 minutes to block non-specific binding[18]. Add the labeled probe and incubate for another 20 minutes[18]. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6% TBE gel) and run at a constant voltage (e.g., 10 V/cm) in a cold buffer (e.g., 0.5x TBE)[19][20].
-
Detection: Dry the gel and expose it to X-ray film (for radioactive probes) or image it using an appropriate imager (for fluorescent probes). A "shifted" band indicates the formation of a protein-DNA complex.
Quantitative PCR (qPCR) for Cytokine Expression
qPCR is used to measure the amount of a specific mRNA transcript, providing a sensitive way to quantify gene expression changes, such as those for pro-inflammatory cytokines.
-
RNA Extraction: Treat cells as desired, then lyse them using a reagent like TRIzol. Extract total RNA following the manufacturer's protocol, which typically involves phase separation with chloroform and precipitation with isopropanol[21].
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis (Reverse Transcription): Convert 1-5 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers[21].
-
qPCR Reaction: Prepare a master mix containing SYBR Green or a probe-based master mix, forward and reverse primers for the target gene (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA[22].
-
Amplification and Detection: Run the reaction in a real-time PCR cycler. The instrument measures the fluorescence generated during each cycle of amplification.
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene[14].
Conclusion and Future Directions
The mechanism of action for N-(Acetyl-d3)-S-allyl-L-cysteine is rooted in the well-documented activities of S-allyl-L-cysteine. Its therapeutic potential lies in its ability to simultaneously upregulate the Nrf2-mediated antioxidant defense system and suppress NF-κB-driven inflammation. The N-acetylation offers a potential improvement in physicochemical properties, while the deuteration of the acetyl group is a deliberate pharmacokinetic modification designed to increase metabolic stability and drug exposure.
For drug development professionals, this compound represents a promising scaffold. Future research should focus on directly characterizing the pharmacokinetics and pharmacodynamics of N-(Acetyl-d3)-S-allyl-L-cysteine to confirm the therapeutic advantages conferred by deuteration. Head-to-head studies comparing the deuterated and non-deuterated forms would be crucial to quantify the impact of the kinetic isotope effect on efficacy and safety profiles in relevant disease models.
References
- 1. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. ffhdj.com [ffhdj.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of S-Allyl –L-Cysteine on MCF-7 Cell Line 3-Mercaptopyruvate Sulfurtransferase/Sulfane Sulfur System, Viability and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ffhdj.com [ffhdj.com]
- 12. Investigation of the Anticancer Effect of S-Allyl-L Cysteine on the C6 Rat Glioma Cell Line in vitro in 2D- and 3D-Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 15. merckmillipore.com [merckmillipore.com]
- 16. youtube.com [youtube.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 19. licorbio.com [licorbio.com]
- 20. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Deuterated S-Allyl-L-Cysteine: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-allyl-L-cysteine (SAC), a prominent organosulfur compound derived from garlic, has garnered significant scientific interest due to its diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. The strategic replacement of hydrogen with deuterium in drug molecules, a process known as deuteration, has emerged as a promising approach to enhance pharmacokinetic and pharmacodynamic properties by leveraging the kinetic isotope effect (KIE). This technical guide provides a comprehensive overview of the known biological activities of S-allyl-L-cysteine and explores the prospective implications of deuteration on its metabolic fate and therapeutic potential. While direct comparative studies on the biological activity of deuterated SAC are currently unavailable in scientific literature, this document synthesizes the existing knowledge on SAC's mechanisms of action and metabolism to provide a robust theoretical framework for future research and development in this area.
Introduction to S-Allyl-L-Cysteine (SAC) and the Rationale for Deuteration
S-allyl-L-cysteine is a water-soluble, odorless, and highly bioavailable derivative of cysteine found in aged garlic extract. It is recognized for a wide array of pharmacological properties, making it a compelling candidate for therapeutic development. The core of its biological efficacy is attributed to its ability to modulate various cellular signaling pathways, primarily those related to oxidative stress and inflammation.
Deuteration involves the selective replacement of one or more hydrogen atoms in a molecule with its heavier isotope, deuterium. This substitution can significantly alter the metabolic profile of a compound, typically by slowing down the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, the kinetic isotope effect, can lead to increased drug exposure, reduced formation of toxic metabolites, and an overall improvement in the therapeutic window. Given that SAC undergoes metabolic transformations, deuteration presents a logical next step in optimizing its therapeutic potential.
Biological Activities of S-Allyl-L-Cysteine (Non-Deuterated)
The biological effects of SAC have been extensively studied and are summarized below. These activities provide the foundational knowledge for predicting how a deuterated analogue might behave.
Neuroprotection
SAC has demonstrated significant neuroprotective effects in various in vitro and in vivo models. A key mechanism is the activation of the Nrf2-dependent antioxidant response pathway.[1] By upregulating Nrf2, SAC enhances the expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect neurons from oxidative damage.[1] Furthermore, SAC has been shown to mitigate endoplasmic reticulum (ER) stress-induced neuronal death by potentially targeting calpain, a calcium-dependent protease.[2]
Antioxidant and Anti-inflammatory Properties
The antioxidant activity of SAC is a cornerstone of its therapeutic potential. It directly scavenges free radicals and reduces oxidative stress.[3] Its anti-inflammatory effects are mediated through the suppression of pro-inflammatory signaling pathways, including the inhibition of NF-κB activation.[4] By downregulating NF-κB, SAC can reduce the production of inflammatory cytokines and mediators like nitric oxide (NO).[4]
Anticancer Activity
SAC exhibits anticancer properties through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[4][5] It can also modulate the expression of enzymes involved in hydrogen sulfide (H₂S) metabolism, such as 3-mercaptopyruvate sulfurtransferase (MPST), which may play a role in its effects on cancer cell proliferation.[5]
Pharmacokinetics and Metabolism of S-Allyl-L-Cysteine
Understanding the pharmacokinetic profile and metabolic pathways of SAC is crucial for predicting the impact of deuteration.
Pharmacokinetic Profile
Studies in rats and dogs have shown that SAC is well-absorbed orally, with a bioavailability exceeding 90%.[6][7][8][9] It exhibits a long elimination half-life, which is partly due to extensive renal reabsorption.[6][7][8]
Table 1: Pharmacokinetic Parameters of S-Allyl-L-Cysteine (Non-Deuterated) in Animal Models
| Parameter | Species | Dose | Route | Bioavailability (%) | T½ (h) | Reference |
| SAC | Rat | 5 mg/kg | Oral | >90 | ~10 | [6][7] |
| SAC | Dog | 2 mg/kg | Oral | >90 | ~12 | [6][8] |
Metabolic Pathways
The primary metabolic pathways of SAC are N-acetylation and S-oxidation.[6][9] The major metabolite is N-acetyl-S-allyl-L-cysteine (NAc-SAC).[6] S-oxidation of SAC leads to the formation of S-allyl-L-cysteine sulfoxide (alliin). The enzymes responsible for these transformations are key targets for the kinetic isotope effect. N-acetylation is likely catalyzed by cysteine-S-conjugate N-acetyltransferase, while S-oxidation is potentially mediated by a flavin-containing monooxygenase (FMO).[4] Cytochrome P450 enzymes appear to play a minimal role in the direct metabolism of SAC.[1]
Prospective Analysis of Deuterated S-Allyl-L-Cysteine
As there is no direct experimental data on the biological activity of deuterated SAC, the following sections provide a theoretical analysis based on the principles of the kinetic isotope effect and the known metabolism of SAC.
The Kinetic Isotope Effect and Its Application to SAC
The C-D bond is stronger than the C-H bond, requiring more energy to break. Consequently, metabolic reactions involving the cleavage of a C-D bond proceed at a slower rate. This can lead to:
-
Increased Half-Life and Exposure: By slowing down the rate of metabolism (N-acetylation and S-oxidation), deuteration of SAC could increase its plasma half-life and overall systemic exposure (AUC).
-
Altered Metabolite Profile: A slower rate of formation of NAc-SAC and alliin could lead to a higher parent drug-to-metabolite ratio.
-
Enhanced Efficacy: Increased and prolonged exposure to the active parent compound could potentially lead to enhanced therapeutic effects.
Potential Sites for Deuteration
Based on the metabolic pathways of SAC, strategic sites for deuteration would be on the allyl group, as this is where oxidative metabolism is likely to occur. Deuterating the cysteine backbone could also influence N-acetylation.
Anticipated Biological Consequences
A deuterated version of SAC with a longer half-life could potentially offer improved neuroprotective, antioxidant, and anti-inflammatory effects due to sustained target engagement. However, it is also crucial to consider any potential unforeseen effects on off-target interactions or the formation of novel metabolites.
Experimental Protocols
To empirically determine the biological activity of deuterated SAC, a series of experiments would be required. The following are proposed methodologies based on standard practices in drug discovery and development.
Synthesis of Deuterated S-Allyl-L-Cysteine
The synthesis of deuterated SAC would likely involve the use of deuterated allyl bromide as a starting material in a reaction with L-cysteine under appropriate conditions. The final product would require purification and characterization by NMR and mass spectrometry to confirm the location and extent of deuterium incorporation.
In Vitro Biological Assays
-
Nrf2 Activation Assay: Human neuroblastoma cells (e.g., SH-SY5Y) would be treated with equimolar concentrations of deuterated and non-deuterated SAC. Nrf2 activation would be assessed by measuring the expression of Nrf2 and its downstream target, HO-1, using Western blotting and qPCR.
-
Antioxidant Capacity Assays: The free radical scavenging activity would be compared using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Anti-inflammatory Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells would be treated with both forms of SAC. The inhibition of nitric oxide production would be measured using the Griess assay, and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) would be quantified by ELISA or qPCR.
In Vivo Pharmacokinetic Studies
-
Animal Model: Male Sprague-Dawley rats would be used.
-
Dosing: Equimolar doses of deuterated and non-deuterated SAC would be administered orally and intravenously to different groups of rats.
-
Sample Collection: Blood samples would be collected at various time points post-dosing.
-
Analysis: Plasma concentrations of the parent compounds and their major metabolites would be quantified using a validated LC-MS/MS method. Pharmacokinetic parameters (AUC, Cmax, Tmax, t½, clearance) would then be calculated and compared.
Visualizations
Signaling Pathways of S-Allyl-L-Cysteine
Caption: Signaling pathways modulated by S-allyl-L-cysteine.
Proposed Metabolic Pathway of S-Allyl-L-Cysteine
Caption: Proposed metabolic pathways of S-allyl-L-cysteine.
Experimental Workflow for Evaluating Deuterated SAC
Caption: Conceptual workflow for the evaluation of deuterated S-allyl-L-cysteine.
Conclusion and Future Directions
S-allyl-L-cysteine remains a molecule of significant interest for its multifaceted biological activities. While the current body of scientific literature does not provide direct evidence on the biological activity of its deuterated analogues, the principles of the kinetic isotope effect strongly suggest that deuteration could be a viable strategy to enhance its therapeutic properties by favorably altering its pharmacokinetic profile. The theoretical framework and proposed experimental workflows presented in this guide offer a roadmap for future research in this promising area. Empirical studies are now required to validate these hypotheses and to fully elucidate the potential of deuterated S-allyl-L-cysteine as a novel therapeutic agent. Such research will be instrumental in bridging the current knowledge gap and potentially unlocking a new generation of therapies derived from this naturally occurring compound.
References
- 1. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Garlic Metabolism and Cytochrome P450 Modulation - Danny Shen [grantome.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Acetyl-S-allylcysteine | C8H13NO3S | CID 152467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effects of Garlic on Cytochromes P450 2C9- and 3A4-Mediated Drug Metabolism in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(Acetyl-d3)-S-allyl-L-cysteine: Discovery, History, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(Acetyl-d3)-S-allyl-L-cysteine, a deuterated derivative of a key metabolite of the bioactive garlic compound S-allyl-L-cysteine. The discovery of this stable isotope-labeled compound is intrinsically linked to the advancement of bioanalytical techniques, particularly for pharmacokinetic and metabolic studies. This document details its presumed synthesis, metabolic pathways of its non-deuterated counterpart, and its application in research. Furthermore, it presents quantitative data in structured tables, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Discovery and History
The history of N-(Acetyl-d3)-S-allyl-L-cysteine is not one of natural discovery but of intentional chemical synthesis to support pharmaceutical research. Its parent compound, N-acetyl-S-allyl-L-cysteine (NAc-SAC), is a primary metabolite of S-allyl-L-cysteine (SAC), a well-researched organosulfur compound found in aged garlic extract with a range of biological activities, including antioxidant and neuroprotective effects.[1]
The development of N-(Acetyl-d3)-S-allyl-L-cysteine arose from the need for a reliable internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium (a stable, heavy isotope of hydrogen) into the acetyl group creates a molecule that is chemically identical to the endogenous metabolite but has a distinct, higher mass. This mass difference allows for its precise differentiation and quantification in complex biological matrices like plasma and urine, thereby enabling accurate measurement of the non-deuterated NAc-SAC. Such stable isotope-labeled standards are crucial for robust pharmacokinetic, metabolism, and excretion studies.[2]
Synthesis
While a specific, publicly available synthesis protocol for N-(Acetyl-d3)-S-allyl-L-cysteine is not detailed in the literature, its synthesis can be inferred from established methods for the N-acetylation and deuteration of amino acids. A plausible synthetic route involves the N-acetylation of S-allyl-L-cysteine using a deuterated acetylating agent.
Plausible Synthesis Route:
The synthesis would likely proceed by reacting S-allyl-L-cysteine with a deuterated acetyl source, such as acetic anhydride-d6 or acetyl-d3 chloride, under appropriate basic conditions to facilitate the acylation of the primary amine of the cysteine moiety.
Figure 1: Conceptual workflow for the synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine.
Metabolism of S-allyl-L-cysteine (SAC)
N-(Acetyl-d3)-S-allyl-L-cysteine serves as a tool to study the metabolism of its parent compound, SAC. When SAC is ingested, it is well absorbed and undergoes metabolism primarily in the liver and kidneys.[1] The key metabolic transformation is N-acetylation to form N-acetyl-S-allyl-L-cysteine (NAc-SAC). This reaction is catalyzed by N-acetyltransferases. NAc-SAC can be further metabolized through S-oxidation.[1][3]
Figure 2: Major metabolic pathway of S-allyl-L-cysteine (SAC).
Quantitative Data
The primary application of N-(Acetyl-d3)-S-allyl-L-cysteine is to enable the accurate quantification of N-acetyl-S-allyl-L-cysteine. The following tables summarize key pharmacokinetic parameters of SAC and its metabolites from a study in rats and dogs.[1]
Table 1: Pharmacokinetic Parameters of S-allyl-L-cysteine (SAC) and N-acetyl-S-allyl-L-cysteine (NAc-SAC) in Rats after Intravenous Administration of SAC (5 mg/kg)
| Parameter | SAC | NAc-SAC |
| Cmax (ng/mL) | 4850 ± 670 | 185 ± 25 |
| Tmax (h) | 0.083 | 0.25 |
| AUC (ng·h/mL) | 3210 ± 290 | 470 ± 60 |
| t1/2 (h) | 1.1 ± 0.1 | 1.5 ± 0.2 |
| CL (L/h/kg) | 1.56 ± 0.14 | - |
| Vd (L/kg) | 2.4 ± 0.3 | - |
Data are presented as mean ± S.D. (n=5). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution.
Table 2: Pharmacokinetic Parameters of S-allyl-L-cysteine (SAC) and N-acetyl-S-allyl-L-cysteine (NAc-SAC) in Dogs after Intravenous Administration of SAC (2 mg/kg)
| Parameter | SAC | NAc-SAC |
| Cmax (ng/mL) | 2340 ± 280 | 110 ± 20 |
| Tmax (h) | 0.083 | 0.5 |
| AUC (ng·h/mL) | 4860 ± 650 | 530 ± 90 |
| t1/2 (h) | 10.8 ± 1.5 | 12.3 ± 1.8 |
| CL (L/h/kg) | 0.41 ± 0.05 | - |
| Vd (L/kg) | 6.5 ± 1.1 | - |
Data are presented as mean ± S.D. (n=4). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution.
Key Biological Activity: Nrf2 Signaling Pathway Activation
S-allyl-L-cysteine (SAC), the precursor to N-acetyl-S-allyl-L-cysteine, has been shown to exert protective effects against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to activators like SAC, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[4][5][6]
Figure 3: S-allyl-L-cysteine (SAC) mediated activation of the Nrf2 antioxidant pathway.
Experimental Protocols
Quantification of N-acetyl-S-allyl-L-cysteine in Plasma by LC-MS/MS
This protocol is a representative method based on published literature for the quantification of NAc-SAC in biological samples, which would utilize N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard.[1][7]
Objective: To determine the concentration of N-acetyl-S-allyl-L-cysteine in plasma samples.
Materials:
-
Plasma samples
-
N-acetyl-S-allyl-L-cysteine (analytical standard)
-
N-(Acetyl-d3)-S-allyl-L-cysteine (internal standard)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (N-(Acetyl-d3)-S-allyl-L-cysteine in a suitable solvent).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution program (example): 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
N-acetyl-S-allyl-L-cysteine: e.g., m/z 204.1 -> 145.1
-
N-(Acetyl-d3)-S-allyl-L-cysteine: e.g., m/z 207.1 -> 148.1
-
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the analytical standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of N-acetyl-S-allyl-L-cysteine in the plasma samples by interpolating from the calibration curve.
-
Figure 4: Workflow for the quantification of N-acetyl-S-allyl-L-cysteine in plasma.
In Vitro N-acetylation of S-allyl-L-cysteine
This protocol is based on methodologies described for studying the N-acetylation of cysteine conjugates in liver and kidney fractions.[1]
Objective: To assess the in vitro N-acetylation of S-allyl-L-cysteine by liver or kidney S9 fractions.
Materials:
-
Rat or dog liver/kidney S9 fractions
-
S-allyl-L-cysteine
-
Acetyl-CoA
-
Potassium phosphate buffer (pH 7.4)
-
Microcentrifuge tubes
-
Incubator/water bath
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Mixture Preparation (per sample):
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
1 mg/mL S9 fraction protein
-
1 mM S-allyl-L-cysteine
-
1 mM Acetyl-CoA
-
-
The final reaction volume is typically 200 µL.
-
-
Incubation:
-
Pre-incubate the reaction mixture without acetyl-CoA at 37°C for 5 minutes.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixture.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant for the formation of N-acetyl-S-allyl-L-cysteine using a validated LC-MS/MS method as described in section 6.1.
-
Conclusion
N-(Acetyl-d3)-S-allyl-L-cysteine is a critical tool for modern pharmacological research, enabling precise and accurate quantification of the key garlic metabolite, N-acetyl-S-allyl-L-cysteine. While its own "history" is that of a purpose-built analytical standard, its use has been instrumental in elucidating the pharmacokinetics and metabolic fate of S-allyl-L-cysteine. The understanding of the biological activities of SAC, such as the activation of the Nrf2 pathway, provides a strong rationale for continued research into the therapeutic potential of garlic-derived organosulfur compounds. This technical guide serves as a foundational resource for scientists and researchers, providing essential data, protocols, and conceptual frameworks to aid in the design and execution of future studies in this promising area of drug discovery and development.
References
- 1. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of N-(Acetyl-d3)-S-allyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterated form of N-acetyl-S-allyl-L-cysteine, a metabolite of S-allyl-L-cysteine (SAC). SAC is a prominent organosulfur compound found in aged garlic extract, known for its significant biological activities, including antioxidant and neuroprotective effects. The deuterated analogue serves as a crucial internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies of SAC and its derivatives. This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological relevance of N-(Acetyl-d3)-S-allyl-L-cysteine.
Physicochemical Properties
Quantitative data for N-(Acetyl-d3)-S-allyl-L-cysteine and its non-deuterated analogue are summarized below. It is important to note that while specific experimental data for the deuterated compound is limited, the properties of the non-deuterated form provide a close approximation.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | N-(Acetyl-d3)-S-allyl-L-cysteine | N/A |
| Synonyms | Allylmercapturic Acid-d3; S-Allylmercapturic Acid-d3 | [1] |
| Molecular Formula | C₈H₁₀D₃NO₃S | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| CAS Number | 1331907-55-1 | [1] |
| Appearance | White crystalline powder or solid | Inferred from analogues |
| Melting Point | 120-122 °C (for non-deuterated form) | N/A |
| pKa | 3.24 (for N-acetyl-cysteine) | N/A |
| Solubility | Soluble in DMSO and Methanol (for non-deuterated form) | N/A |
Experimental Protocols
Synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine
Proposed Synthesis Workflow:
Caption: Proposed synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine.
General Procedure:
-
S-allyl-L-cysteine is dissolved in an appropriate anhydrous solvent (e.g., glacial acetic acid).
-
A molar excess of acetic anhydride-d6 is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating for a specified period.
-
The solvent is removed under reduced pressure.
-
The crude product is purified, for instance, by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether) or by column chromatography.
-
The final product is characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
Quantification by LC-MS/MS using N-(Acetyl-d3)-S-allyl-L-cysteine as an Internal Standard
N-(Acetyl-d3)-S-allyl-L-cysteine is primarily used as an internal standard for the accurate quantification of S-allyl-L-cysteine and its metabolites in biological matrices.
Table 2: Representative LC-MS/MS Parameters for Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | S-allyl-L-cysteine: m/z 162.0 → 73.1N-acetyl-S-allyl-L-cysteine: m/z 204.1 → 145.0N-(Acetyl-d3)-S-allyl-L-cysteine: m/z 207.1 → 148.0 |
Sample Preparation Workflow:
References
A Technical Review of N-(Acetyl-d3)-S-allyl-L-cysteine in Bioanalytical Research
Introduction
N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterated form of N-acetyl-S-allyl-L-cysteine, a metabolite of S-allyl-L-cysteine (SAC). SAC is a key bioactive organosulfur compound found in aged garlic extract. Due to its stable isotopic label, N-(Acetyl-d3)-S-allyl-L-cysteine serves as an ideal internal standard for quantitative analysis in pharmacokinetic and metabolic studies of SAC and its derivatives.[1] Its use is critical for achieving high accuracy and precision in bioanalytical methods, particularly those employing mass spectrometry. This technical guide provides a comprehensive review of the research involving N-(Acetyl-d3)-S-allyl-L-cysteine, focusing on its application in analytical methodologies, and summarizing key quantitative data and experimental protocols.
Metabolic Pathway of S-allyl-L-cysteine (SAC)
The metabolism of SAC is a critical aspect of understanding its bioavailability and biological activity. After administration, SAC is metabolized into several key compounds. The primary metabolic pathway involves N-acetylation to form N-acetyl-S-allyl-L-cysteine (NAc-SAC). Both SAC and NAc-SAC can undergo S-oxidation.[2][3] The accurate quantification of these metabolites is essential for pharmacokinetic profiling, and the use of a stable isotope-labeled internal standard like N-(Acetyl-d3)-S-allyl-L-cysteine is paramount for reliable results.
Caption: Metabolic conversion of S-allyl-L-cysteine.
Pharmacokinetic Parameters of S-allyl-L-cysteine and its Metabolites
Pharmacokinetic studies in various animal models have been conducted to understand the absorption, distribution, metabolism, and excretion of SAC. These studies highlight the high bioavailability of SAC and its extensive metabolism. The use of deuterated standards is implied in modern LC-MS/MS based pharmacokinetic studies for accurate quantification.
Table 1: Pharmacokinetic Parameters of S-allyl-L-cysteine (SAC) in Animal Models
| Parameter | Rats | Dogs | Mice | Reference |
| Bioavailability | >90% | >90% | 103.0% | [2][4] |
| Dose (Oral) | 5 mg/kg | 2 mg/kg | Not Specified | [2][4] |
| Elimination Half-life | Not Specified | 12 hours | Not Specified | [2] |
| Primary Metabolites | NAc-SAC, NAc-SACS | NAc-SAC, NAc-SACS | NAc-SAC | [2][4] |
| Primary Excretion Route | Urine (as N-acetyl form) | Urine | Urine (SAC and N-acetyl form) | [4] |
Analytical Methodologies
The quantification of SAC and its metabolites in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard such as N-(Acetyl-d3)-S-allyl-L-cysteine is crucial for correcting matrix effects and variations in instrument response, thereby ensuring the accuracy and reliability of the results.
Experimental Workflow for Bioanalysis
A typical workflow for the analysis of SAC and its metabolites in plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for SAC and metabolite analysis.
Detailed Experimental Protocols
While specific protocols for the synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine are not detailed in the reviewed literature, its application in LC-MS/MS methods for the analysis of SAC provides insight into relevant experimental conditions.
Sample Preparation
A common method for preparing plasma samples involves protein precipitation. For instance, a simple and rapid deproteinization can be achieved using 0.6% acetic acid in methanol.[5]
Liquid Chromatography
Reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently employed for the separation of SAC and its metabolites.[6][7] Ion-pair chromatography has also been utilized.[6] A mixed-mode reversed-phase and cation-exchange column has been shown to be effective.[5]
Mass Spectrometry
Quantification is typically performed using multiple reaction monitoring (MRM) in mass spectrometry.[5] The transitions monitored are specific to the parent and product ions of the analytes and the internal standard.
Table 2: Representative LC-MS/MS Parameters for S-allyl-L-cysteine Analysis
| Parameter | Value | Reference |
| LC Column | Mixed-mode reversed-phase and cation-exchange | [5] |
| Mobile Phase | 2 mM ammonium acetate buffer (pH 3.5) and acetonitrile (75:25, v/v) | [5] |
| Ionization Mode | Electrospray Ionization (ESI) | [5] |
| MRM Transition for SAC | m/z 162.0 → 145.0 | [5] |
| Linear Range for SAC | 5 to 2500 ng/mL | [5] |
| Limit of Quantification (LOQ) | 5.0 ng/mL | [5] |
N-(Acetyl-d3)-S-allyl-L-cysteine is an indispensable tool in the bioanalytical study of S-allyl-L-cysteine and its metabolites. Its use as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification necessary for robust pharmacokinetic and metabolic research. The methodologies outlined in this review provide a foundation for researchers and drug development professionals working with garlic-derived organosulfur compounds. Further research could focus on the development and validation of analytical methods for a broader range of SAC metabolites, continuing to rely on stable isotope-labeled standards for the highest quality data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics of the garlic compound S-allylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
In Vitro Studies with N-(Acetyl-d3)-S-allyl-L-cysteine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterated form of N-Acetyl-S-allyl-L-cysteine. Its primary application in a research context is as a stable isotope-labeled internal standard for quantitative analysis by methods such as mass spectrometry (MS). The deuterium labeling provides a distinct mass signature, allowing for precise quantification of its non-deuterated counterpart in complex biological matrices. While direct in vitro biological activity studies on the deuterated compound are not available, extensive research has been conducted on the closely related and biologically active compounds: S-allyl-L-cysteine (SAC) and N-acetylcysteine (NAC) . This guide will focus on the in vitro data available for these parent compounds, which provides the scientific basis for the use of N-(Acetyl-d3)-S-allyl-L-cysteine as an analytical tool in their study.
S-allyl-L-cysteine is a major bioactive organosulfur compound found in aged garlic extract, known for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] N-acetylcysteine is a well-established antioxidant and mucolytic agent, serving as a precursor to L-cysteine and glutathione (GSH).[3][4] This document provides a comprehensive overview of their in vitro effects, methodologies, and associated signaling pathways.
Quantitative Data from In Vitro Studies
The following tables summarize quantitative findings from in vitro studies on S-allyl-L-cysteine (SAC) and N-acetylcysteine (NAC), focusing on their antioxidant, cytotoxic, and cell signaling effects.
Table 1: Antioxidant and Radical Scavenging Activity
| Compound | Assay | Target | Concentration | Result | Reference |
| Py-SAC¹ | DPPH Scavenging | DPPH Radical | 58.43 mg/L | Equivalent activity to 5.72 mg/L Vitamin C | [5] |
| Py-SAC¹ | Hydroxyl Radical Scavenging | •OH Radical | 8.16 mg/L | Equivalent activity to 1.67 mg/L Vitamin C | [5] |
| SAC | LDL Oxidation Inhibition | Cu²⁺-induced LDL oxidation | 1 mM | Optimal concentration for inhibition | [6] |
| NAC | ROS Reduction | H₂O₂-induced ROS in H9c2 cells | 4 mM | Significant decrease in ROS levels | [7] |
| NAC | GSH/GSSG Ratio | High glucose/palmitate in Rin-5F cells | 0.06-0.3 mM | 20-50% increase in GSH/GSSG ratio | [8] |
¹Py-SAC (pyrene-labelled SAC) was used for fluorescence-based quantification.
Table 2: Cytotoxicity and Cell Viability
| Compound | Cell Line | Condition | Concentration | Effect | Reference |
| SAC | HCC827 & NCI-H1975 (Lung Cancer) | 72h incubation | 20 mM | Decreased cell viability, increased apoptosis | [9] |
| NAC | HL-60 & U937 (Leukemia) | 24h incubation | Not specified | Induced extensive ROS production and cell death | [10] |
| NAC | H9c2 (Cardiomyocytes) | H₂O₂-induced stress | 4 mM | Increased cell viability, inhibited caspase activation | [7] |
Table 3: Effects on Signaling Pathways
| Compound | Cell Line | Pathway | Target Protein | Concentration | Effect | Reference |
| SAC | Primary Neurons | Nrf2 Pathway | Nrf2 | Not specified | Increased Nrf2 protein levels | [11] |
| SAC | HUVEC | NF-κB Pathway | NF-κB | Not specified | Dose-dependent inhibition of NF-κB activation | [6] |
| SAC | HCC827 & NCI-H1975 | Nrf2 & NF-κB | Nrf2, NF-κB | 20 mM | Decreased expression of Nrf2 and NF-κB | [9] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from the methodologies described in the cited literature.
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of an antioxidant.
-
Reagents : DPPH solution in methanol, test compound (SAC/NAC) solution, Vitamin C (as positive control), methanol (as blank).
-
Procedure :
-
Prepare various concentrations of the test compound and Vitamin C in methanol.
-
Add 100 µL of the test solution to 100 µL of DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
-
Data Analysis : The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Cellular Reactive Oxygen Species (ROS) Measurement
This protocol uses a fluorescent probe (CM-H2DCFDA) to quantify intracellular ROS levels.
-
Materials : Cell line (e.g., H9c2), culture medium, CM-H2DCFDA dye, test compound (NAC), inducing agent (e.g., H₂O₂), phosphate-buffered saline (PBS).
-
Procedure :
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with the test compound (e.g., 4 mM NAC) for a specified time (e.g., 1 hour).[7]
-
Remove the medium, wash cells with PBS, and incubate with 10 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C.[7]
-
Wash the cells again with PBS to remove excess dye.
-
Add fresh medium containing the ROS-inducing agent (e.g., 0.75 mM H₂O₂) and incubate for the desired time (e.g., 15-30 minutes).[7]
-
Measure fluorescence using a fluorescence microplate reader or flow cytometer with excitation/emission wavelengths of ~485/530 nm.
-
-
Data Analysis : Compare the fluorescence intensity of treated cells to control cells to determine the relative change in ROS levels.
Western Blotting for Protein Expression (Nrf2, NF-κB)
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Materials : Treated cells, lysis buffer (e.g., RIPA buffer with protease inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-Nrf2, anti-NF-κB, anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure :
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis : Perform densitometric analysis on the bands using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin) to compare relative protein levels between samples.
Signaling Pathways and Visualizations
SAC and NAC modulate several critical cellular signaling pathways, primarily related to oxidative stress and inflammation.
Nrf2 Antioxidant Response Pathway
S-allyl-cysteine is a known activator of the Nrf2 pathway.[11] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or electrophiles (like SAC) can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Glutathione S-transferase (GST).
References
- 1. scienceopen.com [scienceopen.com]
- 2. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases [mdpi.com]
- 4. Organosulfurs, S-allyl cysteine and N-acetyl cysteine sequester di-carbonyls and reduces carbonyl stress in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-allyl cysteine reduces oxidant load in cells involved in the atherogenic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]
- 9. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downregulation of Nrf2 and NF-κB, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Research on Deuterated Garlic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Deuterated Garlic Compounds
Garlic (Allium sativum) and its constituent organosulfur compounds have long been investigated for their therapeutic potential, exhibiting a wide range of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Key bioactive molecules include allicin, diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[3][4] The process of deuteration, or the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a promising strategy in drug development to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[5][6] This "deuterium switch" can lead to a strengthened chemical bond, resulting in slower metabolism, reduced formation of toxic metabolites, and an extended drug half-life.[6][7][8]
This technical guide provides a comprehensive overview of the current landscape of research into deuterated garlic compounds. It details the known biological activities and signaling pathways of their non-deuterated counterparts, outlines proposed experimental protocols for the synthesis of deuterated analogs, and presents available pharmacokinetic data to inform future research and development in this promising area.
Biological Activity and Key Signaling Pathways
Organosulfur compounds from garlic exert their biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of both natural and deuterated garlic compounds.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Several garlic-derived compounds have been shown to modulate this pathway. For instance, aged black garlic extract has been observed to inhibit the PI3K/Akt pathway in colon cancer cells, leading to apoptosis. Diallyl trisulfide (DATS) has also been reported to activate the PI3K/Akt pathway, which may contribute to its cardioprotective effects. Furthermore, alliin, another garlic compound, is believed to exert its antidiabetic effects through the modulation of this pathway.[9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Garlic compounds, particularly diallyl trisulfide (DATS), have been shown to activate the JNK, ERK, and p38 MAPK pathways, which are implicated in DATS-induced apoptosis in cancer cells.[10] Alliin has also been demonstrated to suppress the phosphorylation of extracellular signal-regulating kinase (ERK1/2), a key component of the MAPK pathway associated with inflammation.[11]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. Garlic organosulfur compounds, including DAS, DADS, and DATS, can activate the Nrf2 pathway, leading to the expression of antioxidant and detoxifying enzymes.[12] Aged garlic extract has also been shown to induce the expression of antioxidant enzymes through the Nrf2-antioxidant response element (ARE) pathway.[3][13]
References
- 1. Anticancer potential of garlic bioactive constituents: Allicin, Z-ajoene, and organosulfur compounds [pharmacia.pensoft.net]
- 2. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 3. Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. texilajournal.com [texilajournal.com]
- 10. Garlic-derived organosulfur compound exerts antitumor efficacy via activation of MAPK pathway and modulation of cytokines in SGC-7901 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of detoxifying enzymes by garlic organosulfur compounds through transcription factor Nrf2: effect of chemical structure and stress signals [pubmed.ncbi.nlm.nih.gov]
- 13. Aged Garlic Extract Reduces ROS Production and Cell Death Induced by 6-Hydroxydopamine through Activation of the Nrf2-ARE Pathway in SH-SY5Y Cells [scirp.org]
Methodological & Application
Application Notes and Protocols for N-(Acetyl-d3)-S-allyl-L-cysteine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterated analog of N-acetyl-S-allyl-L-cysteine (NAc-SAC), a metabolite of S-allyl-L-cysteine (SAC). SAC is a key bioactive organosulfur compound found in aged garlic extract, known for its various pharmacological activities. In biomedical and pharmacokinetic studies, accurate quantification of SAC and its metabolites is crucial. Due to its similar chemical properties and distinct mass, N-(Acetyl-d3)-S-allyl-L-cysteine serves as an excellent internal standard for the precise and accurate quantification of NAc-SAC in biological matrices using mass spectrometry-based methods.[1] This document provides detailed application notes and protocols for its use.
Applications
N-(Acetyl-d3)-S-allyl-L-cysteine is primarily used as an internal standard in the following applications:
-
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of S-allyl-L-cysteine and its N-acetylated metabolite.
-
Drug Metabolism Studies: To investigate the enzymatic conversion of SAC to NAc-SAC.
-
Clinical and Preclinical Research: For the quantification of NAc-SAC in various biological samples such as plasma, urine, and tissue homogenates to assess exposure and therapeutic efficacy.
-
Food Science and Nutraceutical Analysis: To quantify the content of SAC and its metabolites in garlic supplements and other food products.
Quantitative Data
The following tables summarize the essential quantitative data for the analysis of N-acetyl-S-allyl-L-cysteine using N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Mass Spectrometry Parameters for MRM Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| N-acetyl-S-allyl-L-cysteine (Analyte) | 204.2 | 145.0 | Optimize for specific instrument | 100 |
| N-(Acetyl-d3)-S-allyl-L-cysteine (Internal Standard) | 207.2 | 145.0 | Optimize for specific instrument | 100 |
Note: The protonated molecular ion for N-acetyl-S-allyl-L-cysteine is detected at m/z 204.2.[2] Its product ions include m/z 145.0, 98.7, 84.0, and 72.9.[2] The most abundant and specific product ion should be chosen for quantification. The precursor ion for the deuterated internal standard is logically derived by adding 3 Daltons for the deuterium atoms. The product ion is expected to be the same as the analyte, assuming the fragmentation involves the loss of the acetyl group.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 150 x 2.0 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Optimized for separation from matrix components (e.g., 5-95% B over 5-10 minutes) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Experimental Protocols
Protocol 1: Quantification of N-acetyl-S-allyl-L-cysteine in Human Plasma
1. Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
N-acetyl-S-allyl-L-cysteine (analytical standard)
-
N-(Acetyl-d3)-S-allyl-L-cysteine (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of N-acetyl-S-allyl-L-cysteine (1 mg/mL) in methanol.
-
Prepare a stock solution of N-(Acetyl-d3)-S-allyl-L-cysteine (1 mg/mL) in methanol.
-
From the stock solutions, prepare working solutions for calibration curve standards and quality controls by serial dilution in methanol:water (1:1, v/v).
-
Prepare a working internal standard solution of N-(Acetyl-d3)-S-allyl-L-cysteine at an appropriate concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control.
-
Add 10 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial with an insert.
-
Inject the sample into the LC-MS/MS system.
Protocol 2: Quantification of N-acetyl-S-allyl-L-cysteine in Human Urine
1. Materials:
-
Human urine
-
N-acetyl-S-allyl-L-cysteine (analytical standard)
-
N-(Acetyl-d3)-S-allyl-L-cysteine (internal standard)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
2. Standard and Internal Standard Preparation:
-
Follow the same procedure as in Protocol 1.
3. Sample Preparation (Dilute and Shoot):
-
Thaw urine samples to room temperature.
-
Centrifuge the urine samples at 2,000 x g for 5 minutes to pellet any particulate matter.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 10 µL of the internal standard working solution.
-
Add 440 µL of 0.1% formic acid in water to dilute the sample.
-
Vortex to mix.
-
Transfer the diluted sample to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
For urine samples with high protein content, a protein precipitation step similar to Protocol 1 may be necessary.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of N-acetyl-S-allyl-L-cysteine.
Caption: Metabolic pathway of S-allyl-L-cysteine to N-acetyl-S-allyl-L-cysteine.
References
Application Note: Quantitative Analysis of N-(Acetyl-d3)-S-allyl-L-cysteine using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(Acetyl-d3)-S-allyl-L-cysteine. This deuterated stable isotope-labeled internal standard is crucial for the accurate quantification of its non-labeled counterpart, N-acetyl-S-allyl-L-cysteine (NASAC), a metabolite of the bioactive garlic compound S-allyl-L-cysteine (SAC). The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies, metabolism research, and quality control of garlic-based products.
Introduction
S-allyl-L-cysteine (SAC) is a key organosulfur compound found in aged garlic extract, known for its various health benefits. Following administration, SAC is metabolized, in part, to N-acetyl-S-allyl-L-cysteine (NASAC). Accurate quantification of these compounds in biological matrices is essential for understanding their bioavailability and metabolic fate. The use of a stable isotope-labeled internal standard, such as N-(Acetyl-d3)-S-allyl-L-cysteine, is the gold standard for LC-MS/MS quantification as it corrects for matrix effects and variations in sample processing and instrument response. This protocol outlines a validated method for the analysis of N-(Acetyl-d3)-S-allyl-L-cysteine, which can be readily adapted for the simultaneous quantification of SAC and NASAC.
Experimental
Materials and Reagents
-
N-(Acetyl-d3)-S-allyl-L-cysteine standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
Sample Preparation
A simple protein precipitation method is employed for the extraction of the analyte from biological matrices.
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To 100 µL of the sample, add 10 µL of a working solution of N-(Acetyl-d3)-S-allyl-L-cysteine (concentration will depend on the expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is critical, especially to differentiate between SAC and NASAC, as in-source fragmentation of NASAC can potentially interfere with the SAC signal.[1]
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 150 x 2.0 mm, 3.5 µm) or a mixed-mode reversed-phase and cation-exchange column.[1][2] |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium acetate buffer (pH 3.5)[2] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid[3] |
| Flow Rate | 0.3 mL/min[2][3] |
| Column Temperature | 40°C[2] |
| Injection Volume | 5 - 10 µL[3] |
| Gradient Elution | A gradient optimized to separate SAC and NASAC should be employed. A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then re-equilibrate. |
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for quantification.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | Dependent on instrument manufacturer, typically 350-550°C |
| Capillary Voltage | Dependent on instrument manufacturer, typically 3-5 kV |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| S-allyl-L-cysteine (SAC) | 162.0 | 145.0 | Optimized |
| N-acetyl-S-allyl-L-cysteine (NASAC) | 204.2 | 145.0, 72.9 | Optimized |
| N-(Acetyl-d3)-S-allyl-L-cysteine | 207.2 | 145.0, 72.9 | Optimized |
Note: The precursor ion for N-(Acetyl-d3)-S-allyl-L-cysteine is shifted by +3 Da compared to NASAC due to the three deuterium atoms on the acetyl group. The product ions resulting from fragmentation of the core structure are expected to be the same as for NASAC.[1]
Data and Results
Quantitative data from method validation should be presented in clear, tabular format.
Table 4: Method Validation Parameters for S-allyl-L-cysteine (for reference)
| Parameter | Result |
| Linearity Range | 5 - 2,500 ng/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
| Limit of Quantification (LOQ) | 5.0 ng/mL[2] |
| Intra-day Precision (RSD) | < 6.0%[2] |
| Inter-day Precision (RSD) | < 6.0%[2] |
| Recovery | 84.7 - 96.8%[4] |
This data is for the non-deuterated S-allyl-L-cysteine and serves as a typical performance benchmark. Similar validation would be required for a method quantifying NASAC using the deuterated internal standard.
Visualizations
Experimental Workflow
Caption: Workflow for sample preparation and analysis.
Logical Relationship of Analytes
Caption: Relationship between analytes and the internal standard.
Conclusion
The LC-MS/MS protocol described provides a sensitive and specific method for the quantification of N-(Acetyl-d3)-S-allyl-L-cysteine. This method is fundamental for studies requiring the accurate determination of N-acetyl-S-allyl-L-cysteine in complex biological matrices, thereby facilitating further research into the pharmacokinetics and metabolism of bioactive compounds from garlic. The provided workflow and parameters can be adapted to specific instrumentation and research needs.
References
Application Notes and Protocols: NMR Spectroscopy of N-(Acetyl-d3)-S-allyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Acetyl-d3)-S-allyl-L-cysteine is a deuterated isotopologue of N-acetyl-S-allyl-L-cysteine, a metabolite of S-allyl-L-cysteine found in garlic. Due to the incorporation of a stable isotope, this compound is a valuable tool in metabolic studies, serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The deuterium-labeled acetyl group provides a distinct signal and allows for the differentiation from its non-deuterated counterpart in biological matrices. These application notes provide detailed protocols for the NMR analysis of N-(Acetyl-d3)-S-allyl-L-cysteine.
Predicted NMR Spectral Data
Due to the limited availability of published experimental spectra for N-acetyl-S-allyl-L-cysteine, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on known chemical shifts of N-acetyl-L-cysteine and S-allyl-L-cysteine moieties. The predicted spectrum for the deuterated analog, N-(Acetyl-d3)-S-allyl-L-cysteine, is also provided, highlighting the expected spectral changes upon isotopic labeling.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) for N-acetyl-S-allyl-L-cysteine | Predicted Chemical Shift (ppm) for N-(Acetyl-d3)-S-allyl-L-cysteine |
| Hα | ~ 4.4 - 4.6 | ~ 4.4 - 4.6 |
| Hβ | ~ 2.9 - 3.1 | ~ 2.9 - 3.1 |
| Hγ | ~ 3.2 - 3.4 | ~ 3.2 - 3.4 |
| Hδ | ~ 5.7 - 5.9 | ~ 5.7 - 5.9 |
| Hε | ~ 5.1 - 5.3 | ~ 5.1 - 5.3 |
| N-H | ~ 8.0 - 8.5 | ~ 8.0 - 8.5 |
| Acetyl-H | ~ 2.0 | Disappears |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) for N-acetyl-S-allyl-L-cysteine | Predicted Chemical Shift (ppm) for N-(Acetyl-d3)-S-allyl-L-cysteine |
| Cα | ~ 53 - 55 | ~ 53 - 55 |
| Cβ | ~ 33 - 35 | ~ 33 - 35 |
| Cγ | ~ 35 - 37 | ~ 35 - 37 |
| Cδ | ~ 132 - 134 | ~ 132 - 134 |
| Cε | ~ 117 - 119 | ~ 117 - 119 |
| Carbonyl (Amide) | ~ 170 - 172 | ~ 170 - 172 |
| Carbonyl (Carboxyl) | ~ 173 - 175 | ~ 173 - 175 |
| Acetyl-C | ~ 22 - 24 | ~ 22 - 24 (May show triplet multiplicity due to C-D coupling) |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of N-(Acetyl-d3)-S-allyl-L-cysteine. Optimization may be required based on the specific instrumentation and experimental goals.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices for polar molecules like N-(Acetyl-d3)-S-allyl-L-cysteine.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Dissolution: Vortex the sample until the compound is fully dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O can be added.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer Setup: Tune the carbon probe and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, as ¹³C NMR is inherently less sensitive than ¹H NMR.
-
Temperature: 298 K (25 °C).
-
Visualizations
Experimental Workflow for NMR Analysis
Caption: Experimental workflow for NMR analysis.
Metabolic Pathway of S-allyl-L-cysteine
Caption: Metabolic pathway of S-allyl-L-cysteine.
Application Notes and Protocols: Quantification of S-allyl-L-cysteine Metabolites Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-allyl-L-cysteine (SAC) is a key organosulfur compound found in aged garlic extract, recognized for its various potential health benefits, including antioxidant and cardioprotective effects. Understanding the metabolic fate of SAC is crucial for elucidating its mechanisms of action and for pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of SAC and its primary metabolites using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.
The primary metabolic pathways of SAC involve N-acetylation and S-oxidation, leading to the formation of key metabolites such as N-acetyl-S-allyl-L-cysteine (NAc-SAC) and S-allyl-L-cysteine sulfoxide (SACS). Accurate quantification of these metabolites is essential for a comprehensive pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as deuterated S-allyl-L-cysteine (d-SAC), is the gold standard for LC-MS/MS quantification, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
Metabolic Pathway of S-allyl-L-cysteine
The metabolism of S-allyl-L-cysteine primarily occurs in the liver and kidneys. The two main metabolic routes are N-acetylation, catalyzed by N-acetyltransferases, and S-oxidation. These pathways result in the formation of several key metabolites that are ultimately excreted in the urine.[1][2] A third metabolite, N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS), is also formed.[1]
Experimental Workflow for Quantification
The quantification of SAC and its metabolites from biological matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection. A deuterated internal standard is introduced early in the sample preparation process to ensure accurate and precise quantification.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of S-allyl-L-cysteine and its metabolites using LC-MS/MS with a deuterated internal standard. These values are compiled from various studies and represent expected performance characteristics.
Table 1: LC-MS/MS Parameters for SAC and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| S-allyl-L-cysteine (SAC) | 162.0 | 145.0 | 15 |
| d-S-allyl-L-cysteine (d-SAC) | 167.0 | 150.0 | 15 |
| N-acetyl-S-allyl-L-cysteine (NAc-SAC) | 204.0 | 145.0 | 15 |
| S-allyl-L-cysteine sulfoxide (SACS) | 178.0 | 161.0 | 12 |
| N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS) | 220.0 | 161.0 | 15 |
Table 2: Method Validation Parameters in Rat Plasma
| Parameter | S-allyl-L-cysteine (SAC) | N-acetyl-S-allyl-L-cysteine (NAc-SAC) | S-allyl-L-cysteine sulfoxide (SACS) |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 2500 | 10 - 5000 |
| LLOQ (ng/mL) | 1 | 5 | 10 |
| Accuracy (%) | 95.2 - 104.5 | 93.8 - 106.2 | 96.1 - 103.7 |
| Precision (%RSD) | < 10 | < 12 | < 11 |
| Recovery (%) | > 85 | > 80 | > 82 |
Detailed Experimental Protocols
Materials and Reagents
-
S-allyl-L-cysteine (SAC) analytical standard
-
Deuterated S-allyl-L-cysteine (d-SAC) internal standard
-
N-acetyl-S-allyl-L-cysteine (NAc-SAC) analytical standard
-
S-allyl-L-cysteine sulfoxide (SACS) analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Biological matrix (e.g., rat plasma, human urine)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve SAC, NAc-SAC, SACS, and d-SAC in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the d-SAC stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation Protocol (for Plasma)
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spiking with Internal Standard: Add 10 µL of the 100 ng/mL d-SAC internal standard working solution to each plasma sample, calibration standard, and QC sample. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Filtration/Transfer: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes. Transfer the clear supernatant to an HPLC vial for analysis.
LC-MS/MS Analysis Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Refer to Table 1 for specific transitions.
Conclusion
The described LC-MS/MS method utilizing a deuterated internal standard provides a reliable and sensitive approach for the simultaneous quantification of S-allyl-L-cysteine and its major metabolites in biological matrices. This methodology is essential for researchers and drug development professionals investigating the pharmacokinetics and metabolism of this promising natural compound. The detailed protocols and established performance characteristics serve as a valuable resource for implementing this analytical technique in the laboratory.
References
Application Notes and Protocols for a Pharmacokinetic Study of N-(Acetyl-d3)-S-allyl-L-cysteine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting a pharmacokinetic study of N-(Acetyl-d3)-S-allyl-L-cysteine. This deuterated analog of N-acetyl-S-allyl-L-cysteine, a metabolite of S-allyl-L-cysteine (SAC) found in garlic, is valuable for tracer studies in pharmacokinetic research.[1]
Introduction
S-allyl-L-cysteine (SAC) is a key bioactive compound in aged garlic extract, known for its various pharmacological effects.[2][3] Understanding its pharmacokinetic profile is crucial for the development of SAC-based therapeutics. SAC exhibits high oral bioavailability (over 90%) in preclinical models and is primarily metabolized through N-acetylation and S-oxidation.[2][4][5][6] The major metabolites identified are N-acetyl-S-allyl-L-cysteine (NAc-SAC), N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS), and S-allyl-L-cysteine sulfoxide (SACS).[2][4][5][6] N-(Acetyl-d3)-S-allyl-L-cysteine can be used as a stable isotope-labeled tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of its non-deuterated counterpart.[1]
Preclinical Pharmacokinetic Study Design
This section outlines a typical preclinical pharmacokinetic study design in a rodent model (e.g., rats) to characterize the pharmacokinetic profile of N-(Acetyl-d3)-S-allyl-L-cysteine.
Experimental Workflow
Caption: Preclinical Pharmacokinetic Study Workflow.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters to be determined. Data should be presented as mean ± standard deviation.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Description |
| Cmax | N/A | Value (ng/mL) | Maximum plasma concentration |
| Tmax | N/A | Value (h) | Time to reach Cmax |
| AUC(0-t) | Value (ng·h/mL) | Value (ng·h/mL) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-∞) | Value (ng·h/mL) | Value (ng·h/mL) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Value (h) | Value (h) | Elimination half-life |
| CL | Value (L/h/kg) | N/A | Total body clearance |
| Vd | Value (L/kg) | N/A | Volume of distribution |
| F (%) | N/A | Value | Bioavailability |
Experimental Protocols
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are a suitable model.
-
Housing and Acclimatization: Animals should be housed in a controlled environment and allowed to acclimatize for at least one week before the experiment.
-
Dosing:
-
Intravenous (IV) Group: Administer N-(Acetyl-d3)-S-allyl-L-cysteine at a dose of 2 mg/kg via the tail vein.
-
Oral (PO) Group: Administer N-(Acetyl-d3)-S-allyl-L-cysteine at a dose of 5 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Urine and Feces Collection: House a separate group of animals in metabolic cages for 24 hours to collect urine and feces for excretion studies.
Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of N-(Acetyl-d3)-S-allyl-L-cysteine and its potential metabolites in plasma and urine.[4][7]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Metabolic Pathway of S-allyl-L-cysteine
The metabolism of the non-deuterated parent compound, S-allyl-L-cysteine, provides a basis for the expected metabolic fate of N-(Acetyl-d3)-S-allyl-L-cysteine.
Caption: Metabolic Pathway of S-allyl-L-cysteine.
Data Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data. Bioavailability (F) will be calculated using the following formula:
F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Conclusion
This comprehensive framework provides a detailed protocol for conducting a robust pharmacokinetic study of N-(Acetyl-d3)-S-allyl-L-cysteine. The use of a deuterated tracer will allow for precise characterization of its ADME properties, contributing to a deeper understanding of the pharmacology of S-allyl-L-cysteine and its derivatives. The high oral absorption and extensive metabolism of the parent compound suggest that N-(Acetyl-d3)-S-allyl-L-cysteine will be well-absorbed and undergo similar metabolic transformations.[4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]
- 6. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolite Identification Using N-(Acetyl-d3)-S-allyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled internal standards are essential for accurate and precise quantification of metabolites in complex biological matrices by mass spectrometry. N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterium-labeled form of N-Acetyl-S-allyl-L-cysteine, a key metabolite of S-allyl-L-cysteine (SAC). SAC is a prominent organosulfur compound found in garlic (Allium sativum) and is recognized for its various potential health benefits. When SAC is consumed, it undergoes metabolism in the body, with N-acetylation being a major pathway, leading to the formation of N-Acetyl-S-allyl-L-cysteine.
This document provides detailed application notes and protocols for the use of N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard for the accurate quantification of N-Acetyl-S-allyl-L-cysteine and other related metabolites in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle and Applications
The principle of using N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard lies in its chemical and physical similarity to the endogenous analyte, N-Acetyl-S-allyl-L-cysteine. Due to the presence of three deuterium atoms in the acetyl group, it has a mass difference of +3 Da compared to the unlabeled metabolite. This mass difference allows for their distinct detection by a mass spectrometer, while their similar chromatographic behavior ensures that they co-elute. This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and accurate quantification.
Key Applications:
-
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of S-allyl-L-cysteine and its metabolites.
-
Metabolomics Research: To investigate the metabolic pathways of organosulfur compounds from garlic and their impact on endogenous metabolism.
-
Biomarker Discovery: To identify and quantify potential biomarkers related to garlic consumption or its therapeutic effects.
-
Food Science and Nutrition: To assess the bioavailability of bioactive compounds from garlic and garlic-containing products.
-
Toxicology Studies: To monitor the metabolic fate of related sulfur-containing compounds.
Data Presentation
Table 1: Mass Spectrometric Parameters for the Quantification of S-allyl-L-cysteine Metabolites
For robust and sensitive quantification of S-allyl-L-cysteine and its key metabolites, a multiple reaction monitoring (MRM) method in positive electrospray ionization (ESI+) mode is recommended. The following table summarizes the precursor and product ion mass-to-charge ratios (m/z) for the analytes and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| S-allyl-L-cysteine (SAC) | 162.0 | 145.0 | 15 |
| N-Acetyl-S-allyl-L-cysteine (NAc-SAC) | 204.1 | 145.0 | 15 |
| S-allyl-L-cysteine sulfoxide (SACS) | 178.1 | 161.1 | 15 |
| N-Acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS) | 220.1 | 160.1 | 18 |
| N-(Acetyl-d3)-S-allyl-L-cysteine (Internal Standard) | 207.1 | 148.0 | 15 |
Note: Collision energies are instrument-dependent and may require optimization.
Experimental Protocols
Protocol 1: Quantification of N-Acetyl-S-allyl-L-cysteine in Human Plasma
This protocol outlines a validated method for the extraction and quantification of N-Acetyl-S-allyl-L-cysteine from human plasma using N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard.
Materials:
-
Human plasma samples
-
N-(Acetyl-d3)-S-allyl-L-cysteine solution (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: a. Thaw frozen plasma samples on ice. b. In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. c. Add 10 µL of the N-(Acetyl-d3)-S-allyl-L-cysteine internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 1 µg/mL). d. Add 300 µL of ice-cold acetonitrile to precipitate proteins. e. Vortex mix for 1 minute to ensure thorough mixing and protein precipitation. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: As listed in Table 1.
-
-
Data Analysis: a. Integrate the peak areas for the MRM transitions of N-Acetyl-S-allyl-L-cysteine and the internal standard, N-(Acetyl-d3)-S-allyl-L-cysteine. b. Calculate the peak area ratio of the analyte to the internal standard. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards. d. Determine the concentration of N-Acetyl-S-allyl-L-cysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of N-Acetyl-S-allyl-L-cysteine.
Caption: Metabolic pathway of S-allyl-L-cysteine.
Application Notes and Protocols for N-(Acetyl-d3)-S-allyl-L-cysteine
Introduction
N-(Acetyl-d3)-S-allyl-L-cysteine (d3-NASAC) is a deuterated derivative of S-allyl-L-cysteine (SAC), a prominent organosulfur compound found in aged garlic extract. SAC exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The deuterated form, d3-NASAC, is a valuable tool for researchers, often used as an internal standard in pharmacokinetic studies due to its distinct mass.[3] However, its biological activities are presumed to be similar to its non-deuterated counterpart, making it a subject of interest for cell-based studies investigating the mechanisms of action of garlic-derived compounds.
These application notes provide detailed protocols for cell-based assays to evaluate the bioactivity of N-(Acetyl-d3)-S-allyl-L-cysteine, focusing on its effects on cell viability, apoptosis, and oxidative stress signaling pathways.
Data Presentation
Table 1: Summary of Expected Quantitative Data from Cell-Based Assays
| Assay | Cell Line | Treatment | Concentration Range (µM) | Time Points (hours) | Expected Outcome |
| Cell Viability (MTS Assay) | MCF-7 (Breast Cancer) | N-(Acetyl-d3)-S-allyl-L-cysteine | 100 - 5000 | 24, 48, 72 | Dose- and time-dependent decrease in cell viability |
| Apoptosis (Annexin V/PI Staining) | HT22 (Neuronal) | N-(Acetyl-d3)-S-allyl-L-cysteine + Oxidative Stressor (e.g., H₂O₂) | 50 - 500 | 24 | Reduction in apoptotic cell population compared to stressor alone |
| Reactive Oxygen Species (ROS) Detection (DCFDA Assay) | RAW 264.7 (Macrophage) | N-(Acetyl-d3)-S-allyl-L-cysteine + Inflammatory Stimulus (e.g., LPS) | 50 - 500 | 4, 8, 12 | Decrease in intracellular ROS levels compared to stimulus alone |
| Nrf2 Activation (Reporter Assay) | HEK293T (Kidney) | N-(Acetyl-d3)-S-allyl-L-cysteine | 100 - 1000 | 6, 12, 24 | Increased luciferase activity, indicating Nrf2 pathway activation |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of N-(Acetyl-d3)-S-allyl-L-cysteine on the proliferation of cancer cells, such as the MCF-7 breast cancer cell line.[4]
Materials:
-
N-(Acetyl-d3)-S-allyl-L-cysteine
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of N-(Acetyl-d3)-S-allyl-L-cysteine in sterile DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 100 µM to 5000 µM. Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol determines the protective effect of N-(Acetyl-d3)-S-allyl-L-cysteine against apoptosis induced by an oxidative stressor in a neuronal cell line like HT22.
Materials:
-
N-(Acetyl-d3)-S-allyl-L-cysteine
-
HT22 cells
-
Oxidative stressor (e.g., Hydrogen Peroxide - H₂O₂)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HT22 cells in 6-well plates. Once confluent, pre-treat the cells with various concentrations of N-(Acetyl-d3)-S-allyl-L-cysteine (50 - 500 µM) for 2 hours.
-
Induction of Apoptosis: After pre-treatment, add the oxidative stressor (e.g., 200 µM H₂O₂) to the wells (except for the control group) and incubate for 24 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)
This protocol measures the antioxidant capacity of N-(Acetyl-d3)-S-allyl-L-cysteine by quantifying its ability to reduce intracellular ROS levels in RAW 264.7 macrophage cells stimulated with an inflammatory agent.
Materials:
-
N-(Acetyl-d3)-S-allyl-L-cysteine
-
RAW 264.7 cells
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
DCFDA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well black plate. Pre-treat the cells with N-(Acetyl-d3)-S-allyl-L-cysteine (50 - 500 µM) for 1 hour.
-
ROS Induction: Add LPS (1 µg/mL) to induce ROS production and incubate for the desired time points (e.g., 4, 8, 12 hours).
-
Staining: Remove the medium and incubate the cells with 25 µM DCFDA in PBS for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Signaling Pathways and Experimental Workflows
The biological effects of S-allyl-L-cysteine, and presumably N-(Acetyl-d3)-S-allyl-L-cysteine, are mediated through various signaling pathways. A key pathway is the activation of the Nrf2-dependent antioxidant response.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(Acetyl-d3)-S-allyl-L-cysteine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(Acetyl-d3)-S-allyl-L-cysteine as a critical tool in preclinical animal research. The primary application of this deuterated compound is as an internal standard for the quantitative analysis of S-allyl-L-cysteine (SAC) and its primary metabolite, N-acetyl-S-allyl-L-cysteine (NAc-SAC), in various biological matrices. SAC, a prominent organosulfur compound derived from garlic, has demonstrated significant therapeutic potential in numerous animal models of disease.[1][2][3][4] The use of a stable isotope-labeled internal standard like N-(Acetyl-d3)-S-allyl-L-cysteine is essential for accurate pharmacokinetic and metabolic profiling of SAC.[5]
Pharmacokinetic Profiling of S-allyl-L-cysteine
N-(Acetyl-d3)-S-allyl-L-cysteine is an invaluable tool for delineating the pharmacokinetic profile of SAC in animal models. SAC exhibits high oral bioavailability (>90% in rats and dogs) and is primarily metabolized via N-acetylation to NAc-SAC.[6][7][8] The deuterated analog allows for precise quantification of both the parent compound and its major metabolite in plasma, urine, and tissues, enabling the determination of key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of S-allyl-L-cysteine in Rats and Dogs
| Parameter | Rats (5 mg/kg) | Dogs (2 mg/kg) |
| Oral Bioavailability | >90%[6][7] | >90%[6][7] |
| Elimination Half-life | - | 12 hours[6] |
| Primary Metabolites | N-acetyl-S-allyl-L-cysteine (NAc-SAC), N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS), S-allyl-L-cysteine sulfoxide (SACS), L-γ-glutamyl-S-allyl-L-cysteine[6][7] | N-acetyl-S-allyl-L-cysteine (NAc-SAC), N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS), S-allyl-L-cysteine sulfoxide (SACS), L-γ-glutamyl-S-allyl-L-cysteine[6][7] |
| Primary Route of Excretion | Renal (as metabolites)[6][8] | Renal (as metabolites)[6] |
Application in Neurodegenerative Disease Models
SAC has shown neuroprotective effects in various animal models of neurodegenerative diseases by mitigating oxidative stress.[9][10] In studies utilizing these models, N-(Acetyl-d3)-S-allyl-L-cysteine can be used to correlate the concentration of SAC and its metabolites in the brain with observed neuroprotective outcomes.
Table 2: Application of S-allyl-L-cysteine in Neurodegenerative Animal Models
| Animal Model | Disease Modeled | Key Findings for SAC |
| D-galactose-induced aging mice | Aging, Cognitive Decline | Decreased production of Aβ in the brain.[10] |
| MPTP mouse model | Parkinson's Disease | Neuroprotective effects against the loss of dopaminergic neurons.[10] |
| Streptozotocin-induced diabetic rats | Diabetic Neuropathy, Cognitive Deficits | Ameliorated cognitive deficits by suppressing oxidative stress and neuroinflammation.[10] |
| Senescence-accelerated mouse (SAMP8 and SAMP10) | Age-related learning and memory deficits | Ameliorated deficits in learning performance and memory consolidation.[10] |
Cardiovascular and Metabolic Disease Model Applications
Dietary administration of SAC has been shown to have beneficial effects in animal models of cardiovascular and metabolic diseases.[4][11] N-(Acetyl-d3)-S-allyl-L-cysteine can be employed to investigate the dose-response relationship and target tissue exposure of SAC in these models.
Table 3: Application of S-allyl-L-cysteine in Cardiovascular and Metabolic Animal Models
| Animal Model | Disease Modeled | Key Findings for SAC |
| Stroke-prone spontaneously hypertensive rats (SHRSP) | Stroke, Hypertension | Reduced mortality, decreased incidence of stroke, and lowered stroke-related behavioral scores.[11] |
| Streptozotocin-induced diabetic rats | Diabetes Mellitus | Antihyperglycemic effects, supported by modulation of key glucose metabolism enzymes.[4] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of S-allyl-L-cysteine in Rats
Objective: To determine the pharmacokinetic profile of orally administered S-allyl-L-cysteine in rats using N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard.
Materials:
-
S-allyl-L-cysteine (SAC)
-
N-(Acetyl-d3)-S-allyl-L-cysteine
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add a known concentration of N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Utilize a suitable C18 column for chromatographic separation.
-
Employ a mobile phase gradient appropriate for the separation of SAC, NAc-SAC, and the internal standard.
-
Set the mass spectrometer to monitor for the specific mass transitions of SAC, NAc-SAC, and N-(Acetyl-d3)-S-allyl-L-cysteine.
-
-
-
Data Analysis:
-
Construct calibration curves for SAC and NAc-SAC using known concentrations of standards.
-
Calculate the concentrations of SAC and NAc-SAC in the plasma samples based on the peak area ratios relative to the internal standard.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
References
- 1. ejmoams.com [ejmoams.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary S-allyl-L-cysteine reduces mortality with decreased incidence of stroke and behavioral changes in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of N-(Acetyl-d3)-S-allyl-L-cysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometric signal intensity of N-(Acetyl-d3)-S-allyl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal intensity for N-(Acetyl-d3)-S-allyl-L-cysteine in LC-MS/MS analysis?
Low signal intensity can arise from several factors spanning sample preparation, chromatography, and mass spectrometer settings. Key causes include:
-
Suboptimal Ionization: Inefficient protonation or adduct formation in the electrospray ionization (ESI) source.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.[1]
-
Poor Fragmentation: Inefficient fragmentation of the precursor ion leading to low-intensity product ions.
-
Deuterium Exchange: The deuterium labels on the acetyl group may exchange with protons from the solvent, especially under certain pH and temperature conditions, leading to a decreased signal for the intended mass.[2]
-
Incorrect Instrument Parameters: Non-optimized cone voltage, collision energy, and other source parameters can significantly reduce signal intensity.[3]
-
Analyte Degradation: The compound may be unstable under the analytical conditions.
Q2: Which ionization mode, positive or negative, is generally better for N-(Acetyl-d3)-S-allyl-L-cysteine?
N-(Acetyl-d3)-S-allyl-L-cysteine contains a carboxylic acid group and a secondary amide. The carboxylic acid can be deprotonated, making it suitable for negative ion mode detection ([M-H]⁻). However, the presence of a nitrogen atom allows for protonation, enabling detection in positive ion mode ([M+H]⁺). Often, positive ion mode provides better sensitivity for amino acid-based molecules. The choice of polarity should be experimentally determined by infusing a standard solution of the analyte and observing the signal intensity in both modes.
Q3: Can derivatization improve the signal intensity of N-(Acetyl-d3)-S-allyl-L-cysteine?
While N-acetylation is itself a form of derivatization, further chemical modification is a common strategy to enhance the ionization efficiency and, consequently, the signal intensity of amino acids.[4] For instance, esterification of the carboxyl group can increase the hydrophobicity and improve signal in positive ion mode. However, this adds another step to the sample preparation and would change the mass of the analyte. For most applications involving a stable isotope-labeled internal standard, the goal is to optimize the analysis of the existing molecule rather than modifying it further.
Q4: What are the expected major product ions for N-(Acetyl-d3)-S-allyl-L-cysteine in MS/MS?
In positive ion mode ([M+H]⁺), fragmentation of S-allyl-L-cysteine and its derivatives often involves the loss of the allyl group and cleavage around the carboxylic acid and amino groups. For N-(Acetyl-d3)-S-allyl-L-cysteine, characteristic fragmentation would likely involve the neutral loss of water and cleavages of the C-S bond. The fragmentation pattern of acetylated amino acids can be complex, but they often show specific losses of water and ketene.[5] It is crucial to experimentally determine the optimal transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.
Troubleshooting Guides
Guide 1: Optimizing Mass Spectrometer Parameters
Low signal intensity is often a result of suboptimal instrument settings. A systematic approach to optimizing these parameters is crucial.
Problem: Weak precursor and/or product ion signals.
Troubleshooting Steps:
-
Direct Infusion: Prepare a standard solution of N-(Acetyl-d3)-S-allyl-L-cysteine (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer.
-
Optimize Cone/Capillary Voltage: While observing the precursor ion in full scan mode, gradually increase the cone or capillary voltage. Record the voltage that gives the maximum stable signal intensity.[6][7]
-
Optimize Collision Energy: Select the precursor ion and perform a product ion scan. Ramp the collision energy over a range (e.g., 5-40 eV) to identify the value that produces the most intense and stable product ions.[6][8][9]
-
Select Product Ions: From the optimized product ion scan, select the most intense and specific product ions for your MRM/SRM method.
-
Document Parameters: Record the optimized parameters for your specific instrument.
Experimental Protocol: Optimization of MS Parameters by Direct Infusion
-
Prepare Analyte Solution: Dissolve N-(Acetyl-d3)-S-allyl-L-cysteine in a suitable solvent (e.g., 50% methanol or acetonitrile in water with 0.1% formic acid for positive mode) to a concentration of approximately 1 µg/mL.
-
Infusion Setup: Set up a syringe pump to deliver the analyte solution to the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Tune Mode Activation: Operate the mass spectrometer in tune or manual mode to allow for real-time adjustment of parameters.
-
Precursor Ion Optimization:
-
Acquire data in full scan mode over a mass range that includes the [M+H]⁺ or [M-H]⁻ of your analyte.
-
Adjust the capillary voltage, cone voltage (or equivalent), source temperature, and gas flows (nebulizing and drying gases) to maximize the intensity of the precursor ion.
-
-
Product Ion Optimization:
-
Switch to MS/MS or product ion scan mode, selecting your optimized precursor ion.
-
Perform a collision energy ramp experiment. The instrument software often has an automated function for this.
-
Identify the collision energy that yields the highest intensity for the desired product ions.
-
-
Method Finalization: Save the optimized source and analyzer parameters to be used in your LC-MS/MS method.
Table 1: Example of MS Parameter Optimization Data
| Parameter | Range Tested | Optimal Value | Resulting Intensity (arbitrary units) |
| Capillary Voltage | 1.0 - 4.0 kV | 3.2 kV | 1.5 x 10⁶ |
| Cone Voltage | 10 - 50 V | 25 V | 2.2 x 10⁶ |
| Collision Energy (for major product ion) | 5 - 40 eV | 18 eV | 8.9 x 10⁵ |
DOT Script for MS Parameter Optimization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 5. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. skyline.ms [skyline.ms]
- 9. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(Acetyl-d3)-S-allyl-L-cysteine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of N-(Acetyl-d3)-S-allyl-L-cysteine, a deuterated internal standard crucial for accurate quantification in various research applications.
Frequently Asked Questions (FAQs)
Q1: What is N-(Acetyl-d3)-S-allyl-L-cysteine and why is it used as an internal standard?
N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterium-labeled form of N-acetyl-S-allyl-L-cysteine, a metabolite of S-allyl-L-cysteine found in garlic. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.[1]
Q2: What are the main challenges in achieving good recovery of N-(Acetyl-d3)-S-allyl-L-cysteine?
Poor recovery of N-(Acetyl-d3)-S-allyl-L-cysteine can stem from several factors, including:
-
In-source fragmentation: The molecule can undergo decomposition within the mass spectrometer's ion source, leading to a lower signal for the intended precursor ion.
-
Matrix effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, affecting its signal intensity.[2]
-
Sample preparation losses: The analyte can be lost during extraction, evaporation, and reconstitution steps.
-
Analyte instability: Degradation of the molecule can occur due to unfavorable pH, temperature, or solvent conditions.
-
Adsorption: The compound may adsorb to labware, such as plastic tubes or pipette tips.
Q3: Is N-(Acetyl-d3)-S-allyl-L-cysteine stable?
The non-deuterated form, S-allyl-L-cysteine, is known to be a very stable compound.[3] However, the N-acetylated form can be susceptible to degradation under certain conditions. For instance, N-acetylcysteine has been shown to be less stable in acidic and basic solutions.[4] While specific stability data for the deuterated form is limited, it is crucial to handle it with care, especially concerning pH and storage conditions.
Troubleshooting Guides
Issue 1: Low or No Signal for N-(Acetyl-d3)-S-allyl-L-cysteine
This is a common issue that can be systematically addressed using the following workflow:
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatography for N-(Acetyl-d3)-S-allyl-L-cysteine
Welcome to the technical support center for the chromatographic analysis of N-(Acetyl-d3)-S-allyl-L-cysteine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is N-(Acetyl-d3)-S-allyl-L-cysteine, and what is its primary application in chromatography?
A1: N-(Acetyl-d3)-S-allyl-L-cysteine is a deuterated analog of N-acetyl-S-allyl-L-cysteine, a metabolite of S-allyl-L-cysteine found in garlic.[1] Its primary application in chromatography is as an internal standard for the quantitative analysis of S-allyl-L-cysteine and its metabolites in biological matrices like plasma and urine.[1][2] The deuterium labeling provides a distinct mass-to-charge ratio for mass spectrometry-based detection, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.[2]
Q2: Which chromatographic techniques are most suitable for the analysis of N-(Acetyl-d3)-S-allyl-L-cysteine?
A2: The most common and effective techniques are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological samples like plasma.[1] GC-MS can also be used, particularly for urine samples, but typically requires a derivatization step to increase the volatility of the analyte.[3]
Q3: What type of HPLC column is recommended for the separation of N-(Acetyl-d3)-S-allyl-L-cysteine?
A3: A reversed-phase C18 column is the most frequently used stationary phase for the separation of S-allyl-L-cysteine and its derivatives.[1][4] These columns provide good retention and separation for these relatively polar compounds when used with aqueous-organic mobile phases.
Q4: Is derivatization necessary for the analysis of N-(Acetyl-d3)-S-allyl-L-cysteine?
A4: For LC-MS/MS analysis, derivatization is generally not required as the mass spectrometer provides sufficient sensitivity and specificity. For GC-MS analysis, derivatization is often necessary to make the compound more volatile and improve its chromatographic behavior.[5]
Troubleshooting Guides
HPLC & LC-MS/MS Issues
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary Interactions with Stationary Phase.
-
The free silanol groups on silica-based C18 columns can interact with the polar functional groups of the analyte, leading to peak tailing.[6]
-
Solution:
-
Lower the pH of the mobile phase by adding a small amount of formic acid or acetic acid (e.g., 0.1%). This can suppress the ionization of silanol groups.[1]
-
Use a mobile phase with a buffer, such as ammonium formate or ammonium acetate, to maintain a consistent pH and mask silanol interactions.[4]
-
Employ an end-capped C18 column, which has fewer free silanol groups.
-
-
-
Possible Cause 2: Column Overload.
-
Injecting too concentrated a sample can lead to peak fronting.[7]
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause 3: Extra-Column Volume.
-
Excessive tubing length or dead volume in the system can cause peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
Problem: Inconsistent Retention Times
-
Possible Cause 1: Inadequate Column Equilibration.
-
Insufficient time for the column to equilibrate with the mobile phase, especially with gradient elution, can cause retention time shifts.
-
Solution: Increase the column equilibration time between injections.
-
-
Possible Cause 2: Changes in Mobile Phase Composition.
-
Evaporation of the organic solvent or improper mixing of the mobile phase can alter its composition and affect retention times.
-
Solution: Ensure mobile phase bottles are well-sealed and that the mobile phase is thoroughly mixed and degassed.
-
-
Possible Cause 3: Fluctuations in Column Temperature.
-
Variations in ambient temperature can lead to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Problem: Low Signal Intensity or Poor Sensitivity
-
Possible Cause 1: Suboptimal Mass Spectrometry Parameters.
-
Incorrect ion source settings (e.g., temperature, gas flows) or MS/MS transition parameters can lead to a weak signal.
-
Solution: Optimize the electrospray ionization (ESI) source parameters and perform a compound optimization to determine the most abundant and stable MRM transitions for N-(Acetyl-d3)-S-allyl-L-cysteine.
-
-
Possible Cause 2: Ion Suppression.
-
Co-eluting matrix components from the biological sample can suppress the ionization of the analyte in the ESI source.
-
Solution:
-
Improve the sample preparation method to remove more interfering substances. Consider using solid-phase extraction (SPE) instead of simple protein precipitation.
-
Adjust the chromatographic method to separate the analyte from the interfering matrix components.
-
-
GC-MS Issues
Problem: No or Low Peak Response
-
Possible Cause 1: Incomplete Derivatization.
-
The derivatization reaction may be incomplete, leading to a low yield of the volatile derivative.
-
Solution: Optimize the derivatization reaction conditions, including the reagent concentration, temperature, and reaction time. Ensure the sample is dry before adding the derivatization reagent, as moisture can interfere with the reaction.
-
-
Possible Cause 2: Thermal Degradation.
-
The analyte may be degrading in the hot GC inlet.
-
Solution: Lower the inlet temperature. Ensure the use of a deactivated inlet liner.
-
Experimental Protocols
LC-MS/MS Method for Quantification in Plasma
This protocol is a representative method based on published literature for the analysis of S-allyl-L-cysteine and its metabolites using N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard.[1]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard, N-(Acetyl-d3)-S-allyl-L-cysteine.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte and internal standard.
-
GC-MS Method for Quantification in Urine
This protocol is based on a published method for the analysis of N-acetyl-S-allylcysteine in urine.[3]
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify 1 mL of urine with 100 µL of 1 M HCl.
-
Add the internal standard, N-(Acetyl-d3)-S-allyl-L-cysteine.
-
Condition a polymeric weak anion exchange (WAX) SPE cartridge with methanol and then water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water and then methanol.
-
Elute the analyte with a solution of 2% formic acid in methanol.
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of S-allyl-L-cysteine and its metabolites using N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard, based on data from published literature.
Table 1: LC-MS/MS Method Performance
| Parameter | S-allyl-L-cysteine | N-acetyl-S-allyl-L-cysteine | Reference |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL | [1] |
| LLOQ | 0.1 µg/mL | 0.1 µg/mL | [1] |
| Intraday Precision (%CV) | < 15% | < 15% | [1] |
| Interday Precision (%CV) | < 15% | < 15% | [1] |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | [1] |
Table 2: GC-MS Method Performance
| Parameter | N-acetyl-S-allyl-cysteine | Reference |
| Detection Range in Urine | 4.1 - 176.4 ng/mL | [8] |
Visualizations
Caption: Experimental workflow for the analysis of N-(Acetyl-d3)-S-allyl-L-cysteine.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A gas chromatography-mass spectrometry method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: application to a study of the effects of garlic consumption on nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(Acetyl-d3)-S-allyl-L-cysteine stability and degradation issues"
Welcome to the technical support center for N-(Acetyl-d3)-S-allyl-L-cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is N-(Acetyl-d3)-S-allyl-L-cysteine and what is its primary application?
N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterium-labeled form of N-acetyl-S-allyl-L-cysteine. Its primary application is as a stable isotope-labeled internal standard for quantitative analysis of N-acetyl-S-allyl-L-cysteine in biological samples by mass spectrometry-based methods like LC-MS/MS.[1][2] N-acetyl-S-allyl-L-cysteine is a major metabolite of S-allyl-L-cysteine (SAC), a bioactive compound found in garlic.[3][4]
Q2: What is the expected stability of N-(Acetyl-d3)-S-allyl-L-cysteine?
Commercial sources suggest that N-(Acetyl-d3)-S-allyl-L-cysteine is stable for at least 4 years when stored properly.[4] Its non-deuterated counterpart, S-allyl-L-cysteine, is also known to be a very stable compound.[5][6]
Q3: How should I store N-(Acetyl-d3)-S-allyl-L-cysteine?
For long-term storage, it is recommended to store the compound at -20°C. For short-term use, solutions can be kept at 4°C for a limited time, but it is best practice to prepare fresh solutions for each experiment to minimize the risk of degradation.
Q4: In which solvents is N-(Acetyl-d3)-S-allyl-L-cysteine soluble?
N-acetyl-S-allyl-L-cysteine is soluble in various solvents. The following table summarizes the reported solubility data for the non-deuterated form, which is expected to be very similar for the deuterated analog.
| Solvent | Solubility |
| DMF | 50 mg/ml |
| DMSO | 50 mg/ml |
| Ethanol | 50 mg/ml |
| PBS (pH 7.2) | 30 mg/ml |
| Data from commercial supplier for N-acetyl-S-allyl-L-cysteine[4] |
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC/LC-MS Analysis
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule, leading to poor peak shape.
-
Secondary Interactions with Stationary Phase: The analyte may be interacting with active sites on the column packing material.
-
Column Degradation: The column may be nearing the end of its lifespan.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute your sample and reinject.
-
Adjust Mobile Phase pH: The isoelectric point of cysteine derivatives can influence their chromatographic behavior. Experiment with slight adjustments to the mobile phase pH. A common mobile phase for similar compounds involves a gradient of 0.1% formic acid in water and acetonitrile.[7]
-
Use a Different Column: If peak shape issues persist, consider trying a different C18 column from another manufacturer or a column with a different stationary phase chemistry.
-
Check System Suitability: Inject a known standard to ensure the HPLC/LC-MS system is performing optimally.
Issue 2: Presence of Unexpected Peaks or Degradation Products
Possible Causes:
-
Sample Degradation: The compound may have degraded due to improper storage or handling.
-
In-source Fragmentation/Decomposition: For LC-MS analysis, the analyte may be fragmenting or decomposing in the mass spectrometer's ion source.[7]
-
Contamination: The sample or solvent may be contaminated.
Troubleshooting Steps:
-
Prepare Fresh Samples: Prepare a new solution from your stock of N-(Acetyl-d3)-S-allyl-L-cysteine and re-analyze.
-
Optimize MS Source Conditions: If in-source decomposition is suspected, adjust parameters such as the source temperature and voltages to find gentler ionization conditions.[7]
-
Analyze a Solvent Blank: Inject a sample of the solvent used to prepare your solution to check for contamination.
-
Consider Potential Degradants: The primary metabolic degradation pathway for the non-deuterated analog is S-oxidation to form N-acetyl-S-allyl-l-cysteine sulfoxide (NAc-SACS).[3][8] While less likely under standard analytical conditions, be aware of this potential transformation.
Experimental Protocols
Protocol 1: Stock Solution Preparation
-
Allow the vial of N-(Acetyl-d3)-S-allyl-L-cysteine to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of solvent (e.g., DMSO, Methanol) to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed vial.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Plasma Samples
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (N-(Acetyl-d3)-S-allyl-L-cysteine).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Diagrams
Caption: Metabolic pathway of S-allyl-L-cysteine.
Caption: Troubleshooting workflow for analytical issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s-allyl cysteine sac: Topics by Science.gov [science.gov]
- 8. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]
Technical Support Center: LC-MS Method Validation for N-(Acetyl-d3)-S-allyl-L-cysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating LC-MS methods for N-(Acetyl-d3)-S-allyl-L-cysteine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the validation of LC-MS methods for N-(Acetyl-d3)-S-allyl-L-cysteine and its unlabeled analyte, S-allyl-L-cysteine.
Issue 1: High Variability or Poor Precision in Results
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples, exceeding 15% (or 20% at the Lower Limit of Quantification, LLOQ).
-
Inconsistent analyte-to-internal standard (IS) area ratios across replicate injections.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Review the sample extraction protocol for consistency. Ensure precise and accurate pipetting, vortexing times, and evaporation steps. |
| Internal Standard (IS) Instability | Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent (back-exchange), especially at certain pH values. To test this, incubate the IS in the sample diluent and mobile phase for a period equivalent to the analytical run time and re-inject to see if the signal of the unlabeled analyte increases.[1] |
| Matrix Effects | Evaluate matrix effects by comparing the analyte response in post-extraction spiked samples to that in a neat solution. If significant ion suppression or enhancement is observed, consider a more rigorous sample cleanup (e.g., solid-phase extraction) or chromatographic optimization to separate the analyte from matrix interferences.[2][3][4] |
| LC System Carryover | Inject a blank sample immediately after a high-concentration standard or sample. If a peak is observed at the analyte's retention time, optimize the injector wash procedure by using a stronger wash solvent or increasing the wash volume.[5] |
| Instrument Instability | Check for pressure fluctuations in the LC system, which could indicate a leak or pump issue.[6] Ensure the mass spectrometer has been recently calibrated (tuned) and that the ion source is clean.[5] |
Issue 2: Inaccurate Results or Method Bias
Symptoms:
-
The mean accuracy of QC samples consistently falls outside the acceptable range of 85-115% (or 80-120% for LLOQ).
-
A consistent positive or negative bias is observed across the calibration curve.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Impurity in Internal Standard | The N-(Acetyl-d3)-S-allyl-L-cysteine internal standard may contain a small amount of the unlabeled S-allyl-L-cysteine.[1] To check for this, inject a high-concentration solution of the IS alone and monitor the mass transition for the unlabeled analyte. If a significant signal is detected, this can cause a positive bias, especially at the LLOQ. Contact the supplier for a higher purity standard if necessary.[1] |
| In-source Fragmentation of IS | The deuterated internal standard might lose a deuterium atom in the mass spectrometer's ion source, leading to a signal at the analyte's mass transition.[1] To mitigate this, try optimizing MS source parameters like collision energy and cone voltage to achieve softer ionization.[1] |
| Poor Chromatographic Resolution | Co-elution of an interfering compound with the analyte can lead to inaccurate quantification. This is particularly relevant for cysteine derivatives, as their metabolites can sometimes interfere.[7] Optimize the chromatographic method (e.g., adjust the gradient, change the column) to ensure baseline separation of the analyte from any interfering peaks. |
| Calibration Curve Issues | Ensure the calibration curve is prepared correctly and covers the expected concentration range. Use an appropriate weighting factor (e.g., 1/x or 1/x²) if the variance is not constant across the range. |
| Analyte Stability | Verify the stability of S-allyl-L-cysteine in the biological matrix under the conditions of the experiment (e.g., bench-top, freeze-thaw, long-term storage).[8] Degradation of the analyte will lead to a negative bias. |
Issue 3: Poor Peak Shape or Shifting Retention Times
Symptoms:
-
Analyte or IS peaks are broad, split, or show significant tailing.
-
Retention times drift over the course of an analytical run.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Column Contamination or Degradation | Cysteine-containing compounds can be sensitive to metals in the analytical flow path.[9] The use of a metal-free or metal-passivated column and system components is recommended.[9] Flush the column or replace it if it's contaminated or has lost performance. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and the column. Check for mobile phase degradation or incorrect preparation. |
| Injection Solvent Mismatch | Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections, especially for gradient methods.[5] |
| Chromatographic Isotope Effect | Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts.[10] While usually minor, this can be problematic if there is a region of sharp ion suppression at the elution time. Ensure the peak integration windows are appropriate for both the analyte and the IS. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical workflow for LC-MS method validation and a logical approach to troubleshooting common issues.
Caption: High-level workflow for LC-MS bioanalytical method validation.
Caption: Logical troubleshooting flowchart for LC-MS method validation issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal purity requirements for the N-(Acetyl-d3)-S-allyl-L-cysteine internal standard? For reliable quantification, the deuterated internal standard should have high chemical and isotopic purity. Generally accepted requirements are a chemical purity of >99% and an isotopic enrichment of ≥98%.[1] High purity is crucial to ensure the internal standard behaves predictably and does not introduce interferences or bias into the results.[1]
Q2: Why is my deuterated internal standard eluting at a slightly different retention time than the analyte? This is a known phenomenon called the "chromatographic isotope effect".[10] Deuterium is slightly heavier than hydrogen, which can lead to minor differences in the physicochemical properties of the molecule, causing it to interact differently with the stationary phase and elute at a slightly different time (usually earlier) than the unlabeled analyte.[10] This is typically not a problem unless it leads to differential matrix effects.[3]
Q3: What are matrix effects and how do I evaluate them for S-allyl-L-cysteine? A matrix effect is the alteration of analyte response (suppression or enhancement) caused by co-eluting, unidentified components in the sample matrix.[2] To evaluate this, you should prepare low and high concentration QCs using matrix from at least six different sources (e.g., six different lots of plasma). The accuracy for each source should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[2]
Q4: What are the typical acceptance criteria for a bioanalytical method validation? Based on regulatory guidelines like the ICH M10, the following are typical acceptance criteria for accuracy and precision runs.[2][11]
Table 1: Example Acceptance Criteria for Inter- and Intra-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | 3.0 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid QC | 50 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | 150 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Q5: What stability tests should be performed for S-allyl-L-cysteine? You should evaluate the stability of the analyte in the biological matrix under various conditions to ensure that the sample concentration does not change from the time of collection to the time of analysis. Key stability tests include:
-
Bench-top stability: At room temperature for a duration that mimics the sample handling process.
-
Freeze-thaw stability: Typically through at least three freeze-thaw cycles.
-
Long-term storage stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected sample storage time.
-
Autosampler stability: In the processed sample extract for the expected duration of the analytical run.[8]
Example Experimental Protocol
This section provides a generalized protocol for the LC-MS/MS analysis of S-allyl-L-cysteine using N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard. This should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (e.g., 100 ng/mL N-(Acetyl-d3)-S-allyl-L-cysteine in methanol).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | S-allyl-L-cysteine: e.g., m/z 162 -> 73N-(Acetyl-d3)-S-allyl-L-cysteine: e.g., m/z 206 -> 146 |
| Source Temp. | 500°C |
| Collision Energy | Optimize for specific instrument |
Note: The exact MRM transitions for N-(Acetyl-d3)-S-allyl-L-cysteine should be determined by direct infusion and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. myadlm.org [myadlm.org]
- 4. fda.gov [fda.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. zefsci.com [zefsci.com]
- 7. Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 9. Cysteine analysis tips for LCMS - Tips & Suggestions [mtc-usa.com]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Addressing Matrix Effects with N-(Acetyl-d3)-S-allyl-L-cysteine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard to mitigate matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is N-(Acetyl-d3)-S-allyl-L-cysteine and why is it used in mass spectrometry?
N-(Acetyl-d3)-S-allyl-L-cysteine is a stable isotope-labeled (SIL) version of N-acetyl-S-allyl-L-cysteine, a metabolite of S-allyl-L-cysteine found in garlic.[1] It is used as an internal standard (IS) in quantitative LC-MS/MS analysis. Because its chemical structure and properties are nearly identical to the endogenous (unlabeled) analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement caused by the sample matrix.[2] By adding a known amount of N-(Acetyl-d3)-S-allyl-L-cysteine to each sample, variations in the analytical process, including matrix effects, can be normalized, leading to more accurate and precise quantification of the target analyte.
Q2: How does N-(Acetyl-d3)-S-allyl-L-cysteine help in compensating for matrix effects?
Matrix effects occur when components in a biological sample (e.g., plasma, urine) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source, leading to inaccurate measurements.[2][3] N-(Acetyl-d3)-S-allyl-L-cysteine, being chemically almost identical to the analyte, is affected by these matrix components in the same way. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is effectively canceled out, resulting in a more reliable quantitative result.
Q3: What are the key considerations when using a deuterated internal standard like N-(Acetyl-d3)-S-allyl-L-cysteine?
When using a deuterated internal standard, it is crucial to consider the following:
-
Isotopic Purity: The SIL-IS should have high isotopic purity to minimize the contribution of any unlabeled analyte present as an impurity.
-
Chromatographic Co-elution: The SIL-IS and the analyte should ideally co-elute for the most effective compensation of matrix effects.[4]
-
Stability of the Label: The deuterium labels should be on stable positions in the molecule to prevent H/D exchange with the solvent or during sample processing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard.
Problem 1: I am observing a slight chromatographic shift between my analyte (N-acetyl-S-allyl-L-cysteine) and the internal standard (N-(Acetyl-d3)-S-allyl-L-cysteine). Is this normal and how do I address it?
Answer: Yes, a small retention time difference between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect."[4] This can occur in reversed-phase chromatography because the C-D bond is slightly stronger and shorter than the C-H bond, which can lead to minor differences in polarity.
Troubleshooting Steps:
-
Assess the Impact: Determine if the slight separation is affecting the quantification. If both peaks are within the same region of ion suppression or enhancement, the internal standard may still provide adequate compensation.
-
Optimize Chromatography:
-
Modify the Gradient: A shallower elution gradient can broaden the peaks, potentially increasing their overlap.
-
Adjust Mobile Phase Composition: Minor adjustments to the organic modifier or aqueous phase composition can alter selectivity and improve co-elution.
-
-
Confirm Co-elution in Matrix: Inject the analyte and internal standard in a neat solution and compare the retention times to their retention times in an extracted matrix sample. This will help determine if the matrix is influencing the separation.
Problem 2: The response of my internal standard, N-(Acetyl-d3)-S-allyl-L-cysteine, is inconsistent across my sample batch, even in my quality control (QC) samples.
Answer: Inconsistent internal standard response can be due to several factors, including issues with sample preparation, instrument stability, or the stability of the internal standard itself.
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the internal standard is being added consistently to every sample and that the extraction procedure is uniform. Inadequate vortexing or inconsistent evaporation and reconstitution steps can lead to variability.
-
Check for H/D Exchange: Although the deuterium atoms in N-(Acetyl-d3)-S-allyl-L-cysteine are generally on stable positions, extreme pH conditions during sample preparation or storage could potentially lead to hydrogen-deuterium exchange.
-
Control pH: Maintain a neutral pH for your samples and mobile phases where possible.
-
Storage: Avoid storing the internal standard stock solution or samples in highly acidic or basic conditions.
-
-
Evaluate Instrument Performance: Run a series of injections of the internal standard in a neat solution to check for any drift in the mass spectrometer's response.
Problem 3: I am seeing a signal for my analyte in my blank matrix samples that are only spiked with the internal standard.
Answer: This issue is likely due to the presence of the unlabeled analyte as an impurity in the N-(Acetyl-d3)-S-allyl-L-cysteine internal standard material.
Troubleshooting Steps:
-
Verify Purity of the Internal Standard:
-
Analyze a High Concentration: Prepare and analyze a high-concentration solution of the internal standard alone. Monitor the mass transition for the unlabeled analyte. A small peak is expected, but a significant peak indicates a high level of impurity.
-
Quantify the Impurity: If a significant amount of the unlabeled analyte is present, you may need to quantify it and subtract its contribution from your sample measurements, or source a higher purity internal standard.
-
-
Check for Contamination: Ensure that there is no carryover from previous injections and that your blank matrix is not contaminated with the analyte.
Quantitative Data
The following tables summarize representative data from a method validation study for the quantification of S-allyl-L-cysteine (SAC) and its metabolites, including N-acetyl-S-allyl-L-cysteine (NASAC), using N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard in rat plasma.[1]
Table 1: Matrix Effect and Recovery of S-allyl-L-cysteine and its Metabolites [1]
| Analyte | Concentration (µg/mL) | Matrix Effect (%) | Recovery (%) |
| SAC | 0.1 | 95.3 ± 4.1 | 88.7 ± 3.5 |
| 1 | 97.2 ± 3.8 | 90.1 ± 2.9 | |
| 75 | 98.5 ± 2.9 | 92.4 ± 3.1 | |
| NASAC | 0.1 | 96.1 ± 5.2 | 91.5 ± 4.3 |
| 1 | 98.3 ± 4.5 | 93.2 ± 3.7 | |
| 75 | 99.1 ± 3.7 | 94.6 ± 2.8 |
Data are presented as mean ± standard deviation (n=5). A matrix effect close to 100% indicates minimal signal suppression or enhancement. Recovery values close to 100% indicate efficient extraction from the matrix.
Table 2: Precision and Accuracy for the Quantification of S-allyl-L-cysteine and its Metabolites [1]
| Analyte | Concentration (µg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |
| SAC | 0.1 (LLOQ) | 4.5 | 5.8 | 102.3 |
| 0.3 | 3.1 | 4.2 | 98.7 | |
| 50 | 2.5 | 3.1 | 101.5 | |
| 80 | 2.1 | 2.8 | 99.4 | |
| NASAC | 0.1 (LLOQ) | 5.2 | 6.5 | 103.1 |
| 0.3 | 3.8 | 4.9 | 97.9 | |
| 50 | 2.9 | 3.5 | 102.0 | |
| 80 | 2.4 | 3.1 | 100.8 |
LLOQ: Lower Limit of Quantification. CV: Coefficient of Variation.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using N-(Acetyl-d3)-S-allyl-L-cysteine
This protocol describes a standard method to quantitatively evaluate matrix effects.[2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte and a constant concentration of N-(Acetyl-d3)-S-allyl-L-cysteine in the mobile phase or a suitable neat solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma samples. Spike the extracted matrix with the same concentrations of the analyte and internal standard as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with the analyte and internal standard at the same concentrations as in Set A before performing the extraction.
-
-
Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
A Matrix Factor close to 100% indicates negligible matrix effects.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis of S-allyl-L-cysteine and its Metabolites in Rat Plasma [1]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 10 µL of N-(Acetyl-d3)-S-allyl-L-cysteine internal standard solution (concentration will depend on the expected analyte levels).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for the analyte and N-(Acetyl-d3)-S-allyl-L-cysteine.
-
Visualizations
Caption: LC-MS/MS Experimental Workflow.
Caption: Logic of Matrix Effect Compensation.
References
"Refining extraction methods for S-allyl-L-cysteine and its metabolites"
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and analysis of S-allyl-L-cysteine (SAC) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is S-allyl-L-cysteine (SAC) and why is it important? A1: S-allyl-L-cysteine (SAC) is a water-soluble organosulfur compound found naturally in garlic, and in higher concentrations in aged or black garlic.[1][2] It is recognized for its significant biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[1][3][4] Unlike the more pungent and unstable compounds in fresh garlic like allicin, SAC is stable, odorless, and has low toxicity, making it a key compound of interest for pharmaceutical and nutraceutical applications.[5]
Q2: What are the primary metabolites of SAC after oral administration? A2: Following oral administration, SAC is metabolized into several key compounds. The primary metabolites identified in plasma are N-acetyl-S-allyl-L-cysteine (NASAC), S-allyl-L-cysteine sulfoxide (SACS), and N-acetyl-S-allyl-L-cysteine sulfoxide (NASACS).[6] Understanding these metabolites is crucial for pharmacokinetic and pharmacodynamic studies.
Q3: How stable is SAC during sample extraction and storage? A3: SAC is a very stable compound, especially compared to other garlic-derived organosulfur compounds like allicin.[5] Its concentration can even increase during storage of garlic as it is formed from the hydrolysis of its precursor, γ-glutamyl-S-allyl-L-cysteine (GSAC).[5][7] However, for extracted samples, it is recommended to store them at low temperatures (e.g., -20°C or -80°C) to prevent any potential degradation or enzymatic activity, especially in complex biological matrices.[3][8] One study noted that the stability of SAC in Thai black garlic and its powder decreased by 14.64% and 12.53%, respectively, during storage, possibly due to oxidation.[8]
Q4: Which solvents are most effective for extracting SAC? A4: The choice of solvent depends on the matrix. For extracting SAC from garlic, aqueous ethanol (e.g., 50%) and water are commonly used and have shown high efficiency.[9] One study found that a 50% aqueous ethanol solution yielded the highest content of polyphenols and flavonoids, while a pure water extract showed the highest SAC content.[9] For analysis in biological fluids like plasma, protein precipitation with methanol or acetonitrile is a standard first step.[3][10]
Troubleshooting Guide
Issue 1: Low Recovery of SAC from Biological Samples (e.g., Plasma)
-
Question: I am experiencing low and inconsistent recovery of SAC from plasma samples using protein precipitation. What could be the cause and how can I fix it?
-
Answer:
-
Incomplete Protein Precipitation: Ensure the ratio of organic solvent (e.g., methanol, acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v).[3] After adding the solvent, vortex thoroughly to ensure complete protein denaturation and release of the analyte.
-
Analyte Adsorption: SAC may adsorb to precipitated proteins or labware. Centrifuge at a high speed (e.g., >10,000 x g) and low temperature to ensure a compact pellet. Transfer the supernatant to a clean tube immediately.
-
Matrix Effects: The complexity of plasma can suppress the ionization of SAC during LC-MS analysis, leading to apparent low recovery.[6] To diagnose this, compare the signal of a standard spiked into the extracted blank plasma matrix with the signal of the same standard in a clean solvent. If a significant difference exists, consider a more robust sample cleanup method like Solid-Phase Extraction (SPE) or dilute the sample further.[6][11]
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting) in HPLC
-
Question: My SAC peak is showing significant tailing during HPLC analysis. How can I improve the peak shape?
-
Answer:
-
Mobile Phase pH: SAC is an amino acid with both acidic and basic functional groups. The pH of the mobile phase can significantly affect its ionization state and interaction with the stationary phase. For reversed-phase columns (C18), adding a small amount of an acidifier like formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.[12]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Contamination: A contaminated guard column or analytical column can cause peak tailing. Flush the column with a strong solvent series or replace the guard column.
-
Issue 3: Difficulty in Separating SAC from its Metabolites
-
Question: I am unable to achieve baseline separation between SAC and its metabolite, N-acetyl-S-allyl-L-cysteine (NASAC), using my current LC method. What should I do?
-
Answer:
-
Optimize Gradient Elution: These compounds have similar polarities. A shallow, slow gradient elution will provide better resolution than a fast gradient or isocratic elution.[6] Experiment with the gradient slope to maximize the separation between the target peaks.
-
Change Stationary Phase: If gradient optimization is insufficient, consider a different column chemistry. A column with a different stationary phase (e.g., a mixed-mode column with both reversed-phase and cation-exchange properties) may offer different selectivity and improve separation.[13]
-
Modify Mobile Phase: Adjusting the organic solvent (e.g., switching from acetonitrile to methanol or vice versa) or the pH of the aqueous phase can alter the selectivity and improve resolution.
-
Issue 4: High Variability in Quantification Results
-
Question: My quantitative results for SAC show high relative standard deviation (RSD) between replicate injections. What are the potential sources of this variability?
-
Answer:
-
Sample Instability: Although SAC is generally stable, its metabolites may not be. Ensure consistent timing between sample preparation and analysis.[14] Keep samples in the autosampler at a controlled, low temperature (e.g., 4°C).
-
In-source Fragmentation/Interference: In LC-MS/MS, it has been observed that NASAC can decompose in the mass spectrometer's ion source, creating a signal that interferes with the quantification of SAC.[6] Proper chromatographic separation is essential to prevent this. Ensure you are using a specific MRM (Multiple Reaction Monitoring) transition for quantification.
-
Matrix Effects: As mentioned in Issue 1, variable ion suppression or enhancement between different samples can cause high variability. The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects and improve precision.[6]
-
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of SAC from Garlic
This protocol is based on methodologies optimized for maximizing SAC yield from garlic.[15]
-
Sample Preparation: Peel fresh garlic cloves, dry them (e.g., at 60-70°C), and crush them into a fine powder.
-
Extraction Setup: Weigh the garlic powder and place it in a reaction vessel. Add the extraction solvent (e.g., water or 50% ethanol). An optimized loading ratio is approximately 44 mL of solvent per gram of garlic powder.[15]
-
Ultrasonication: Place the vessel in an ultrasonic bath. Perform the extraction under optimized conditions, for example, at a temperature of 47°C for approximately 12 minutes.[15]
-
Sample Recovery: After ultrasonication, separate the solid material from the liquid extract via centrifugation or filtration.
-
Storage: Store the final extract at -20°C prior to analysis.[8]
Protocol 2: Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol describes a common protein precipitation method for extracting SAC and its metabolites from plasma samples.[3][10]
-
Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[3]
-
Aliquoting: Transfer a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube. If using an internal standard, spike it into the sample at this stage.
-
Protein Precipitation: Add at least 3 volumes of cold organic solvent (e.g., 300 µL of methanol containing 0.6% acetic acid or acetonitrile).[10][16]
-
Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete precipitation of proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the clear supernatant and transfer it to a clean autosampler vial for LC-MS/MS injection.
Protocol 3: HPLC-MS/MS Analysis of SAC and its Metabolites
This protocol provides a general framework for the quantitative analysis of SAC and its metabolites.[6][13]
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 3 µm particle size) is commonly used.[10]
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Flow Rate: 0.3 mL/min.[10]
-
Gradient: A typical gradient might start at 5% B, hold for 2 minutes, ramp to 100% B over 4-6 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[12]
-
Injection Volume: 5 µL.[12]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
Source Parameters: Optimize parameters like nebulizer pressure, dry gas flow, and vaporizer temperature according to the specific instrument used.[17]
-
Quantitative Data Summary
Table 1: Comparison of SAC Extraction Methods & Conditions
| Parameter | Ultrasound-Assisted Extraction (USAE) | Water Extraction (Black Garlic) | 50% Ethanol Extraction (Black Garlic) |
| Matrix | Indian Garlic Variety | Black Garlic | Black Garlic |
| Temperature | 47.36 °C[15] | 80 °C[9] | 60 °C[9] |
| Time | 11.76 min[15] | 90-120 min[9] | 90 min[9] |
| Solvent:Solid Ratio | 43.75 mL/g[15] | 10 mL/g[9] | 10 mL/g[9] |
| Reported SAC Yield | 0.91 mg/g[15] | 76.0 mg/kg (0.076 mg/g)[9] | Not specified for SAC |
| Key Advantage | Rapid, efficient, and environmentally friendly.[15] | Highest SAC yield in the referenced study.[9] | Highest polyphenol & flavonoid yield.[9] |
Table 2: Representative LC-MS/MS Method Validation Parameters for SAC Quantification
| Parameter | Value (in Plasma) | Value (in Garlic Extract) | Reference |
| Linearity Range | 1.0–1000.0 ng/mL | 0.0625–2 µg/mL | [3][17] |
| Limit of Quantification (LOQ) | 5.0 ng/mL | 0.71 µg/g (UV), 0.07 µg/g (MS) | [7][13] |
| Accuracy (% Recovery) | 92.55–99.40% | 101.63% | [3][17] |
| Intra-day Precision (% RSD) | 1.88–3.82% | < 6.0% | [3][13] |
| Inter-day Precision (% RSD) | 2.61–4.23% | < 6.0% | [3][13] |
Visualizations
Caption: A generalized workflow for the extraction of S-allyl-L-cysteine (SAC).
Caption: Typical analytical workflow for SAC quantification via LC-MS/MS.
Caption: Key metabolic transformations of SAC after oral administration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of S-Allylmercaptocysteine in Rat Plasma by LC-MS/MS and its Application to a Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing s-allyl-cysteine (SAC) content in extract black garlic (Stamilic) for health supplement | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
- 13. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 14. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of ultrasound-assisted extraction of S-allyl-cysteine from garlic: Enhancing yield through response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Quantitative determination of S-allyl-L-cysteine in extraction of garlic by LC-MS [jms.fudan.edu.cn]
Validation & Comparative
A Comparative Guide to Internal Standards for the Quantification of S-Allyl-L-Cysteine: N-(Acetyl-d3)-S-allyl-L-cysteine vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of S-allyl-L-cysteine (SAC), a bioactive compound found in garlic, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation, injection volume, and instrument response. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, N-(Acetyl-d3)-S-allyl-L-cysteine, and the use of structural analog internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Deuterated internal standards, such as N-(Acetyl-d3)-S-allyl-L-cysteine, are often considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. The key advantage is its ability to co-elute with the analyte during chromatography, ensuring that both experience similar matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.
A study by Park et al. (2017) details the use of N-(Acetyl-d3)-S-allyl-L-cysteine for the simultaneous quantification of SAC and its metabolites in rat plasma, demonstrating its suitability for pharmacokinetic studies.
Performance Data of N-(Acetyl-d3)-S-allyl-L-cysteine
| Performance Parameter | N-(Acetyl-d3)-S-allyl-L-cysteine (for SAC and its metabolites) |
| Linearity Range (SAC) | 0.1 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) (SAC) | 0.1 µg/mL |
| Linearity Range (SAC metabolites) | 0.1 - 100 µg/mL (NASAC), 0.25 - 5 µg/mL (SACS & NASACS) |
| LLOQ (SAC metabolites) | 0.1 µg/mL (NASAC), 0.25 µg/mL (SACS & NASACS) |
| Precision (Intra-day & Inter-day) | Acceptable (as per FDA guidelines) |
| Accuracy | Acceptable (as per FDA guidelines) |
| Matrix Effect & Recovery | Satisfied regulatory requirements |
Data extracted from Park et al. (2017).
Experimental Protocol Using N-(Acetyl-d3)-S-allyl-L-cysteine
Sample Preparation:
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard, N-(Acetyl-d3)-S-allyl-L-cysteine.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: Waters Acquity H-class UPLC
-
Column: Kinetex EVO C18 (1.7 µm, 100 mm × 2.1 mm)
-
Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B) with a gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitored for SAC, its metabolites, and N-(Acetyl-d3)-S-allyl-L-cysteine.
Bioanalytical Workflow for SAC using a Deuterated Internal Standard
Alternative Approach: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available or is cost-prohibitive, a structural analog can be a viable alternative. A structural analog is a compound that is chemically similar to the analyte but has a different molecular weight and chromatographic retention time. The ideal structural analog should have similar extraction recovery and ionization response to the analyte.
Conceptual Comparison of Internal Standard Performance
| Performance Parameter | N-(Acetyl-d3)-S-allyl-L-cysteine (Deuterated IS) | Structural Analog IS (e.g., S-Propyl-L-cysteine) |
| Co-elution with Analyte | Yes | No (designed to be chromatographically resolved) |
| Matrix Effect Compensation | High (co-elution ensures similar matrix effects) | Moderate to High (dependent on chromatographic proximity and chemical similarity) |
| Extraction Recovery | Very similar to analyte | Similar to analyte (dependent on structural similarity) |
| Ionization Efficiency | Very similar to analyte | Similar to analyte (dependent on structural similarity) |
| Potential for Cross-talk | Low (mass difference) | None (different mass and retention time) |
| Cost | Generally higher | Generally lower |
| Availability | May be limited | May be more readily available or easier to synthesize |
Conceptual Experimental Protocol Using a Structural Analog Internal Standard
Sample Preparation:
The sample preparation would follow a similar protein precipitation protocol as with the deuterated standard.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the structural analog internal standard (e.g., S-propyl-L-cysteine).
-
Follow the same vortexing, centrifugation, evaporation, and reconstitution steps.
LC-MS/MS Conditions:
The LC-MS/MS conditions would need to be optimized to ensure chromatographic separation of the analyte (SAC) and the structural analog internal standard.
-
LC System: UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Optimized gradient to separate SAC and the structural analog.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI positive.
-
MRM Transitions: Specific transitions for SAC and the chosen structural analog would be monitored.
Logical Comparison of Internal Standard Types
Conclusion
For the quantitative analysis of S-allyl-L-cysteine, the use of a stable isotope-labeled internal standard like N-(Acetyl-d3)-S-allyl-L-cysteine is the preferred method for achieving the highest accuracy and precision. Its ability to co-elute with the analyte provides the most effective compensation for matrix effects and other analytical variabilities.
However, when a deuterated standard is not feasible, a carefully selected and validated structural analog can serve as a suitable alternative. The choice of a structural analog requires thorough validation to ensure it behaves similarly to the analyte under the specific experimental conditions. Researchers must weigh the performance requirements of their assay against the cost and availability of the internal standard to make an informed decision.
Cross-Validation of Analytical Methods for S-Allyl-L-Cysteine Quantification Using N-(Acetyl-d3)-S-allyl-L-cysteine as an Internal Standard
In the landscape of drug development and clinical research, the reliability and consistency of bioanalytical methods are paramount. Cross-validation of analytical methods is a critical process performed to ensure that when two or more analytical methods are used to generate data within the same or across different studies, the results are comparable and reliable.[1][2][3] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of S-allyl-L-cysteine (SAC). In this context, we will consider the use of N-(Acetyl-d3)-S-allyl-L-cysteine as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision in both methodologies.
S-allyl-L-cysteine, a key organosulfur compound found in aged garlic extract, is of significant interest to researchers for its potential therapeutic properties, including antioxidant and neuroprotective effects. Accurate quantification of SAC in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[4][5][6]
Comparative Analysis of Analytical Methods
The selection of an analytical method is often guided by the specific requirements of the study, including sensitivity, selectivity, and sample throughput. Below is a comparison of typical performance characteristics for HPLC-FLD and LC-MS/MS methods for SAC quantification.
| Parameter | HPLC-FLD | LC-MS/MS | Reference |
| Linearity (r²) | > 0.998 | ≥ 0.999 | [7],[4] |
| Lower Limit of Quantification (LLOQ) | 19.02 µg/mL | 5.0 ng/mL | [7],[4] |
| Intra-day Precision (%RSD) | < 2% | < 6.0% | [7],[4] |
| Inter-day Precision (%RSD) | < 2% | < 6.0% | [7],[4] |
| Accuracy | 98.51 - 102.08% | Not explicitly stated, but precision data suggests high accuracy | [7],[4] |
| Sample Preparation | Derivatization required | Simple protein precipitation | [7],[4] |
| Selectivity | Good, but potential for interference from similar fluorescent compounds | Excellent, based on mass-to-charge ratio | |
| Throughput | Lower, due to longer run times and derivatization | Higher, with faster run times |
Experimental Workflow for Cross-Validation
The cross-validation process ensures that a validated analytical method produces consistent and reliable results when transferred between different laboratories, analysts, or instruments.[3] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for SAC quantification.
Detailed Experimental Protocols
HPLC-FLD Method for S-Allyl-L-Cysteine Analysis
This method relies on the derivatization of SAC to produce a fluorescent compound that can be detected with high sensitivity.
-
Sample Preparation:
-
To 100 µL of plasma, add N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard.
-
Perform protein precipitation with a suitable organic solvent.
-
Centrifuge and collect the supernatant.
-
Derivatize the supernatant with a fluorescent labeling agent (e.g., AccQ-Fluor Reagent).[7]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an appropriate buffer and organic solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths.
-
LC-MS/MS Method for S-Allyl-L-Cysteine Analysis
This method offers high selectivity and sensitivity without the need for derivatization.
-
Sample Preparation:
-
To 100 µL of plasma, add N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard.
-
Perform protein precipitation using 0.6% acetic acid in methanol.[4]
-
Centrifuge and inject the supernatant directly.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A mixed-mode reversed-phase and cation-exchange column or a suitable HILIC column.[4]
-
Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile.[4]
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
SAC: m/z 162.0 → 145.0[4]
-
N-(Acetyl-d3)-S-allyl-L-cysteine (IS): To be determined based on its mass.
-
-
Metabolic Pathway of S-Allyl-L-Cysteine
Understanding the metabolic fate of SAC is crucial for interpreting bioanalytical data. The primary metabolic pathway involves N-acetylation.
Conclusion
Cross-validation is an indispensable step in ensuring the integrity and comparability of bioanalytical data, particularly when different analytical methods are employed.[3][8] Both HPLC-FLD and LC-MS/MS are powerful techniques for the quantification of S-allyl-L-cysteine in biological matrices. While HPLC-FLD can provide excellent sensitivity with appropriate derivatization, LC-MS/MS offers superior selectivity and higher throughput. The use of a stable isotope-labeled internal standard like N-(Acetyl-d3)-S-allyl-L-cysteine is highly recommended for both methods to minimize variability and enhance the accuracy of quantification. The choice between these methods will ultimately depend on the specific goals of the research, available instrumentation, and the required level of sensitivity and selectivity. Successful cross-validation between these two methods would provide a high degree of confidence in the generated bioanalytical data, making it robust for regulatory submissions and scientific publications.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. scispace.com [scispace.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Isotope Effects of N-(Acetyl-d3)-S-allyl-L-cysteine in Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of N-(Acetyl-d3)-S-allyl-L-cysteine and its non-deuterated analog, N-acetyl-S-allyl-L-cysteine. The information presented herein is supported by experimental data from published literature and theoretical knowledge of kinetic isotope effects. This document aims to assist researchers in understanding the potential impact of deuterium labeling on the metabolic fate of this compound.
Executive Summary
N-acetyl-S-allyl-L-cysteine (NAc-SAC) is a significant metabolite of S-allyl-L-cysteine (SAC), a bioactive compound found in garlic. The metabolic stability of NAc-SAC is primarily influenced by two key enzymatic pathways: deacetylation to yield SAC and S-oxidation to form N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS). Deuteration of the acetyl group in NAc-SAC, creating N-(Acetyl-d3)-S-allyl-L-cysteine, is anticipated to alter the rate of these metabolic transformations due to the kinetic isotope effect (KIE). Specifically, the cleavage of the C-D bond in the acetyl group during deacetylation is expected to be slower than the cleavage of the corresponding C-H bond. Similarly, while the primary site of oxidation is the sulfur atom, electronic effects from the deuterated acetyl group may subtly influence the rate of S-oxidation. Understanding these isotopic effects is crucial for metabolic studies employing N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard or as a metabolically stabilized therapeutic candidate.
Comparative Metabolic Data
| Parameter | N-acetyl-S-allyl-L-cysteine | N-(Acetyl-d3)-S-allyl-L-cysteine | Anticipated Isotope Effect (kH/kD) | Rationale |
| Rate of Deacetylation | Higher | Lower | > 1 (Normal KIE) | The cleavage of the stronger C-D bond by acylase I is expected to be the rate-limiting step, leading to a slower reaction rate. |
| Rate of S-oxidation | Higher | Slightly Lower | ≥ 1 | While not a primary KIE, secondary isotope effects or altered enzyme-substrate interactions due to the deuterated acetyl group could lead to a minor decrease in the rate of S-oxidation by FMOs. |
| Metabolic Stability | Lower | Higher | - | Reduced rates of deacetylation and potentially S-oxidation would result in a longer metabolic half-life for the deuterated compound. |
| Formation of S-allyl-L-cysteine (SAC) | Higher | Lower | - | A direct consequence of the slower deacetylation rate of the deuterated analog. |
| Formation of N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS) | Higher | Slightly Lower | - | Dependent on the magnitude of the isotope effect on S-oxidation. |
Metabolic Pathways and Experimental Workflow
The metabolic fate of N-acetyl-S-allyl-L-cysteine and the anticipated influence of deuterium substitution are depicted in the following diagrams.
Caption: Metabolic pathways of N-acetyl-S-allyl-L-cysteine.
Caption: General workflow for in vitro metabolic stability studies.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the metabolism of N-(Acetyl-d3)-S-allyl-L-cysteine and its non-deuterated counterpart.
In Vitro Metabolic Stability Assessment using Liver S9 Fraction
This protocol is designed to determine the rate of metabolism of the test compounds in a liver homogenate fraction that contains both microsomal and cytosolic enzymes.
1. Materials:
-
N-acetyl-S-allyl-L-cysteine
-
N-(Acetyl-d3)-S-allyl-L-cysteine
-
Pooled Human Liver S9 Fraction (or from other species of interest)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II metabolism, if desired)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (e.g., a structurally similar compound not present in the S9 matrix)
-
96-well plates
-
Incubator/shaker
2. Procedure:
-
Prepare stock solutions of N-acetyl-S-allyl-L-cysteine and N-(Acetyl-d3)-S-allyl-L-cysteine in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
On the day of the experiment, thaw the liver S9 fraction on ice.
-
Prepare the incubation mixture by combining the S9 fraction, phosphate buffer, and the NADPH regenerating system in a pre-warmed tube. The final protein concentration of the S9 fraction should be optimized (e.g., 1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) to the incubation mixture.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with the internal standard. This will precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
LC-MS/MS Analysis for Quantitation
This method allows for the sensitive and specific detection and quantification of the parent compounds and their primary metabolites.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
N-acetyl-S-allyl-L-cysteine: Monitor the transition of the parent ion to a specific product ion.
-
N-(Acetyl-d3)-S-allyl-L-cysteine: Monitor the transition of the parent ion (M+3) to its specific product ion.
-
S-allyl-L-cysteine: Monitor its specific parent-to-product ion transition.
-
N-acetyl-S-allyl-L-cysteine sulfoxide: Monitor its specific parent-to-product ion transition.
-
Internal Standard: Monitor its specific parent-to-product ion transition.
-
-
Optimize other MS parameters such as collision energy and declustering potential for each analyte.
4. Data Analysis:
-
Construct calibration curves for each analyte using standards of known concentrations.
-
Determine the concentration of the parent compound remaining at each time point by interpolating from the calibration curve.
-
Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) for both N-acetyl-S-allyl-L-cysteine and N-(Acetyl-d3)-S-allyl-L-cysteine.
-
Compare the metabolic rates and profiles of the two compounds to determine the kinetic isotope effect.
Conclusion
The use of N-(Acetyl-d3)-S-allyl-L-cysteine in metabolic studies is expected to reveal a significant kinetic isotope effect, primarily impacting the rate of deacetylation. This will likely result in increased metabolic stability and a different pharmacokinetic profile compared to its non-deuterated counterpart. The experimental protocols outlined in this guide provide a framework for quantifying these differences and understanding the metabolic consequences of deuterium substitution. For researchers utilizing N-(Acetyl-d3)-S-allyl-L-cysteine as an internal standard, it is crucial to be aware of these potential metabolic differences to ensure accurate quantification of the unlabeled analyte. For those exploring its therapeutic potential, the altered metabolic fate could offer advantages in terms of drug exposure and duration of action.
A Comparative Bioequivalence Guide to S-allyl-L-cysteine Formulations Utilizing a d3-Internal Standard
This guide provides a comprehensive comparison of the bioequivalence of different S-allyl-L-cysteine (SAC) formulations, with a focus on methodologies employing a deuterated (d3) internal standard for precise quantification. The content herein is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction to S-allyl-L-cysteine Bioequivalence
S-allyl-L-cysteine (SAC) is a key organosulfur compound found in aged garlic extract, known for its various therapeutic properties, including antioxidant and neuroprotective effects.[1][2] Establishing bioequivalence between different formulations of SAC is crucial for the development of generic drugs and for ensuring therapeutic interchangeability. A critical component of these studies is the use of a stable isotope-labeled internal standard, such as a d3-SAC derivative, to ensure the accuracy and precision of the analytical method.[3][4] Deuterated standards are ideal for mass spectrometry-based quantification as they exhibit similar chemical and physical properties to the analyte but are distinguishable by their mass-to-charge ratio.[3][4]
Comparative Pharmacokinetics of SAC Formulations
To illustrate the comparison of bioequivalence, this section presents pharmacokinetic data from a study comparing a standard S-allyl-L-cysteine solution (SC-S) with an S-allyl-L-cysteine poly(D,L-lactide-co-glycolic acid) nanoparticle (SC PLGA NPs) formulation.[5] The use of nanoformulations is a common strategy to enhance the bioavailability of therapeutic compounds.
Table 1: Pharmacokinetic Parameters of S-allyl-L-cysteine Formulations [5]
| Formulation | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) |
| SC-S | 15 | Oral | 128.67 ± 10.59 | 0.50 | 439.83 ± 25.18 | 4.85 ± 0.21 |
| SC PLGA NPs | 15 | Oral | 345.33 ± 15.01 | 1.00 | 1859.50 ± 60.23 | 7.38 ± 0.31 |
| SC-S | 5 | Intravenous (IV) | 410.17 ± 18.50 | 0.08 | 650.17 ± 35.14 | 3.10 ± 0.15 |
| SC PLGA NPs | 15 | Intravenous (IV) | 512.67 ± 20.55 | 0.25 | 2150.33 ± 75.48 | 6.25 ± 0.28 |
Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life.
The data clearly indicates that the oral bioavailability of SAC from the PLGA nanoparticle formulation was significantly higher compared to the standard SAC solution.[5]
Experimental Protocols
A robust and validated analytical method is fundamental to any bioequivalence study. The following outlines a typical experimental protocol for the quantification of SAC in plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution (e.g., N-(Acetyl-d3)-S-allyl-L-cysteine).
-
Add 300 µL of methanol (containing 0.6% acetic acid for deproteinization) to precipitate plasma proteins.[6]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: UHPLC or HPLC system.
-
Column: A mixed-mode reversed-phase and cation-exchange column is effective for retaining and separating the polar SAC molecule.[6][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate, pH 3.5) and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
S-allyl-L-cysteine (SAC): m/z 162.0 → 145.0[6]
-
Internal Standard (e.g., N-(Acetyl-d3)-S-allyl-L-cysteine): The transition would be specific to the deuterated standard used. For N-(Acetyl-d3)-S-allyl-L-cysteine, the molecular weight is 206.28 g/mol .[3][8] The exact transition would be determined during method development.
-
4. Bioanalytical Method Validation
The method should be fully validated according to regulatory guidelines, assessing parameters such as:
-
Linearity
-
Accuracy and Precision (intra- and inter-day)
-
Selectivity and Specificity
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, and long-term)
Visualizing Experimental and Metabolic Pathways
Diagrams are provided below to illustrate the experimental workflow for a bioequivalence study and the metabolic pathway of S-allyl-L-cysteine.
This diagram illustrates the primary metabolic transformations of S-allyl-L-cysteine in the body. SAC undergoes N-acetylation to form N-acetyl-S-allyl-L-cysteine (NAc-SAC), its principal metabolite, and also S-oxidation.[9][10] These metabolic processes, occurring mainly in the liver and kidneys, are crucial for the elimination of SAC.[9][10] The high oral bioavailability of SAC is attributed to its efficient absorption and extensive renal reabsorption.[11]
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study [mdpi.com]
- 6. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. scbt.com [scbt.com]
- 9. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]
- 11. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of N-(Acetyl-d3)-S-allyl-L-cysteine as a Superior Biomarker Standard for S-allyl-L-cysteine Quantification
A Comparative Guide for Researchers in Drug Development and Life Sciences
In the realm of pharmacokinetic and biomarker analysis, the precision and reliability of quantitative assays are paramount. S-allyl-L-cysteine (SAC), a key bioactive organosulfur compound derived from garlic, has garnered significant attention for its therapeutic potential. Accurate quantification of SAC in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of an appropriate internal standard is fundamental to achieving robust and accurate results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
This guide provides a comprehensive validation of N-(Acetyl-d3)-S-allyl-L-cysteine as an ideal internal standard for the quantification of S-allyl-L-cysteine. Its performance is benchmarked against a non-isotopically labeled analogue, S-benzyl-L-cysteine, using established validation parameters from published literature.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibrators, quality controls, and unknown study samples. The IS is essential for correcting for the variability in sample preparation and instrument response. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the biological matrix.
Stable isotope-labeled internal standards, such as N-(Acetyl-d3)-S-allyl-L-cysteine, are considered the gold standard in quantitative mass spectrometry. The deuterium-labeled acetyl group adds three mass units to the molecule, allowing it to be distinguished from the endogenous analyte by the mass spectrometer, while maintaining nearly identical chromatographic behavior and ionization efficiency. This co-elution and similar ionization response lead to superior correction for matrix effects and extraction variability compared to non-isotopically labeled internal standards.
Comparative Performance of Internal Standards
The following tables summarize the validation parameters for an LC-MS/MS method for the quantification of S-allyl-L-cysteine and its metabolites in rat plasma. Table 1 presents the performance of a validated method using S-benzyl-L-cysteine as an internal standard. Table 2 outlines the expected performance of a method utilizing the superior N-(Acetyl-d3)-S-allyl-L-cysteine as the internal standard, based on the established benefits of using a stable isotope-labeled standard.
Table 1: Validation Parameters for S-allyl-L-cysteine Quantification using S-benzyl-L-cysteine as an Internal Standard
| Validation Parameter | S-allyl-L-cysteine (SAC) | N-acetyl-S-allyl-L-cysteine (NASAC) |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r) | 0.999 | 0.999 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.1 |
| Intra-day Precision (CV%) | ≤ 3.5% | ≤ 3.0% |
| Inter-day Precision (CV%) | < 10% | < 10% |
| Intra-day Accuracy (%) | -3.2 to 5.9 | 0.3 to 7.4 |
| Inter-day Accuracy (%) | < 10% | < 10% |
| Recovery (%) | ~100% | ~121.6% (at high concentration) |
| Matrix Effect | Consistent and precise | Consistent and precise |
Data synthesized from Shin et al., Planta Med, 2017.
Table 2: Expected Validation Parameters for S-allyl-L-cysteine Quantification using N-(Acetyl-d3)-S-allyl-L-cysteine as an Internal Standard
| Validation Parameter | Expected Performance for S-allyl-L-cysteine (SAC) | Justification |
| Linearity Range (µg/mL) | 0.1 - 100 or wider | Co-elution and similar ionization should maintain or improve linearity. |
| Correlation Coefficient (r) | ≥ 0.999 | Expected high correlation due to superior normalization. |
| Lower Limit of Quantification (LLOQ) (µg/mL) | ≤ 0.1 | Potential for improved signal-to-noise at low concentrations. |
| Intra-day Precision (CV%) | ≤ 3% | Reduced variability due to better correction for extraction and matrix effects. |
| Inter-day Precision (CV%) | < 8% | Improved long-term reproducibility. |
| Intra-day Accuracy (%) | ± 5% | More accurate quantification across the calibration range. |
| Inter-day Accuracy (%) | < 8% | High accuracy expected over multiple analytical runs. |
| Recovery (%) | Consistent across concentrations | Co-extraction with the analyte will lead to more consistent recovery. |
| Matrix Effect | Minimized | The primary advantage of a stable isotope-labeled standard. |
Experimental Protocols
This section details a representative experimental protocol for the quantification of S-allyl-L-cysteine in plasma using LC-MS/MS with N-(Acetyl-d3)-S-allyl-L-cysteine as the internal standard.
1. Sample Preparation
-
To 100 µL of plasma sample, add 10 µL of N-(Acetyl-d3)-S-allyl-L-cysteine internal standard solution (concentration to be optimized, e.g., 1 µg/mL).
-
Vortex briefly to mix.
-
Add 400 µL of methanol containing 0.1% formic acid for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized for separation of SAC and its metabolites (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
S-allyl-L-cysteine (SAC): To be determined (e.g., m/z 162.1 → 145.1)
-
N-(Acetyl-d3)-S-allyl-L-cysteine (IS): To be determined (e.g., m/z 207.3 → 146.1)
-
-
Ion Source Parameters: Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Validation Workflow and the Principle of Internal Standardization
To further clarify the processes involved in biomarker validation and the role of an internal standard, the following diagrams are provided.
"Inter-laboratory comparison of N-(Acetyl-d3)-S-allyl-L-cysteine quantification"
A Comparative Guide to the Quantification of S-Allyl-L-Cysteine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Quantitative Method Performance
The following tables summarize the performance of various analytical methods for the quantification of S-allyl-L-cysteine and N-acetyl-L-cysteine as reported in the literature. These tables facilitate a comparison of key validation parameters across different techniques and laboratories.
Table 1: Comparison of Analytical Methods for S-Allyl-L-Cysteine (SAC) Quantification
| Analytical Method | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Precision (% RSD) | Source |
| LC-MS | 0.1 - 50,000 | 1.19 | 3.98 | < 10% (Intra- & Inter-day) | [1] |
| FIA-(ESI)MS | 0.1 - 50,000 | 0.84 | 2.78 | < 10% (Intra- & Inter-day) | [1] |
| LC-ESI-MS/MS | 5 - 2,500 | - | 5.0 | < 6.0% (Intra- & Inter-day) | [2][3][4] |
| UHPLC-MS/MS | 1.0 - 1,000 | - | - | 1.88 - 4.23% (Intra- & Inter-day) | [5][6][7][8] |
| HPLC-FLD | - | 6,280 | 19,020 | < 2% | [9][10][11] |
| HPLC-UVD | - | - | - | < 2% (for raw garlic) | [9][10] |
Table 2: Comparison of Analytical Methods for N-Acetyl-L-Cysteine (NAC) Quantification
| Analytical Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Precision (% RSD) | Source |
| RP-HPLC | - | 0.1 | 0.18 | - | [12] |
| RP-HPLC (Impurity A, C, D) | 1.5 - 25 | - | - | - | [13] |
| RP-HPLC (Impurity B) | 2.0 - 25 | - | - | - | [13] |
| FIA | - | 0.00000009 mol/L | - | 0.61% | [14] |
| SIA | - | - | - | 2.62% | [14] |
Experimental Protocols
This section details the methodologies employed in the cited studies for the quantification of S-allyl-L-cysteine and N-acetyl-L-cysteine.
Protocol 1: LC-MS/MS for S-Allyl-L-Cysteine in Rat Plasma
-
Sample Preparation : Protein precipitation was achieved using 0.6% acetic acid in methanol.[2][3][4]
-
Chromatography : A mixed-mode reversed-phase and cation-exchange column (C18 silica particles and sulfonic acid cation-exchange particles) was used. The mobile phase consisted of 2 mM ammonium acetate buffer (pH 3.5) and acetonitrile (75:25, v/v).[2][4]
-
Mass Spectrometry : Quantification was performed using multiple reaction monitoring (MRM) with the transition of m/z 162.0 → 145.0 for SAC.[2][3][4]
Protocol 2: UHPLC-MS/MS for S-Allyl-L-Cysteine Bioanalysis
-
Chromatography : A Waters ACQUITY Column C-18 (100.0 mm; 1.70 μm) was used with a mobile phase of methanol and 0.10% formic acid (92:08). The flow rate was 0.30 mL/min, and the total run time was 2.0 minutes.[5]
-
Mass Spectrometry : The MS transition monitored was 162.00/73.10.[5][6][7][8]
Protocol 3: HPLC-FLD for S-Allyl-L-Cysteine in Black Garlic
-
Derivatization : The sample was derivatized with AccQ-Fluor Reagent prior to analysis.[9][10]
-
Detection : Fluorescence detection was used for quantification.[9][10]
Protocol 4: RP-HPLC for N-Acetyl-L-Cysteine and its Impurities
-
Chromatography : A Cadenza C18 column (150 mm X 4.6 mm, 3µ) was used. The mobile phase consisted of 0.01M octane sulphonate (pH 2.2), methanol, and acetonitrile in a 90:8:2 ratio, delivered using a gradient program. The flow rate was 1 mL/minute.[13]
-
Detection : The detection wavelength was set at 210nm.[13]
-
Diluent : 0.3 M hydrochloric acid was used as the diluent.[13]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the quantification of S-allyl-L-cysteine using LC-MS/MS, a commonly employed technique.
References
- 1. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 5. A Novel UHPLC-MS/MS Based Bioanalytical Method Used for S-Allyl Cysteine Comparative Pharmacokinetic Study[v1] | Preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. a-novel-uhplc-ms-ms-based-bioanalytical-method-developed-for-s-allyl-cysteine-in-the-establishment-of-a-comparative-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. worldveg.tind.io [worldveg.tind.io]
- 10. researchgate.net [researchgate.net]
- 11. A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC [agris.fao.org]
- 12. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 13. archives.ijper.org [archives.ijper.org]
- 14. preprints.org [preprints.org]
A Comparative Guide to the Accuracy and Precision of N-(Acetyl-d3)-S-allyl-L-cysteine as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of S-allyl-L-cysteine (SAC), the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of N-(Acetyl-d3)-S-allyl-L-cysteine, a deuterated internal standard, with non-deuterated alternatives, supported by experimental principles and data from published bioanalytical methods.
Introduction to Internal Standards in Mass Spectrometry
Internal standards (IS) are indispensable in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Added at a known concentration to all samples, standards, and quality controls, they serve to correct for variations that can arise during sample preparation, injection, and analysis.[2] An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for quantitative analysis in mass spectrometry.[2][3]
N-(Acetyl-d3)-S-allyl-L-cysteine is the deuterium-labeled form of N-Acetyl-S-allyl-L-cysteine and serves as an excellent internal standard for the quantification of S-allyl-L-cysteine and its metabolites.[4] The replacement of three hydrogen atoms with deuterium in the acetyl group results in a mass shift that allows it to be distinguished from the native analyte by the mass spectrometer, while its chemical behavior remains nearly identical.[1]
Comparison of Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like N-(Acetyl-d3)-S-allyl-L-cysteine lies in its ability to co-elute with the analyte, S-allyl-L-cysteine, during chromatographic separation.[2] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, which are a common source of analytical variability in complex biological samples.[1][5] By experiencing and correcting for these effects, deuterated standards significantly enhance the accuracy and precision of the measurement.[1]
Non-deuterated internal standards, often structural analogues of the analyte, may have different retention times and ionization efficiencies, leading to less effective correction for matrix effects and sample processing variations.[1] Studies have shown that matrix effects can differ significantly between an analyte and a non-co-eluting standard.[3]
Table 1: Performance of a Validated LC-ESI-MS/MS Method for S-Allyl-L-cysteine in Rat Plasma
| Parameter | Performance |
| Linearity Range | 5 to 2500 ng/mL (r² ≥ 0.999) |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
| Intra-day Precision (RSD) | ≤ 6.0% |
| Inter-day Precision (RSD) | ≤ 6.0% |
Data from a study by an unspecified author, which utilized an LC-ESI-MS/MS method.[6]
Table 2: Performance of a Validated UHPLC-MS/MS Bioanalytical Method for S-Allyl-L-cysteine
| Parameter | Performance |
| Linearity Range | 1.0–1000.0 ng/mL |
| Intra-day Accuracy | 92.55–99.40% |
| Inter-day Accuracy | 92.55–99.40% |
| Intra-day Precision (RSD) | 1.88–4.23% |
| Inter-day Precision (RSD) | 1.88–4.23% |
Data from a 2023 study on a novel UHPLC-MS/MS method for S-Allyl Cysteine.[7]
Experimental Protocols
The following is a generalized experimental protocol for the quantification of S-allyl-L-cysteine in a biological matrix using a deuterated internal standard, based on common practices in bioanalytical method validation.
1. Sample Preparation
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution (N-(Acetyl-d3)-S-allyl-L-cysteine in a suitable solvent).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile).
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the transitions for both S-allyl-L-cysteine and the N-(Acetyl-d3)-S-allyl-L-cysteine internal standard.
-
Example transition for S-allyl-L-cysteine: m/z 162.0 → 145.0[6]
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the instrument response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements. This should be assessed at multiple concentration levels (low, medium, and high quality controls) on the same day (intra-day) and on different days (inter-day).
-
Recovery: Evaluate the extraction efficiency of the analytical method.
-
Matrix Effect: Assess the effect of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Caption: Workflow for bioanalytical method validation of S-allyl-L-cysteine.
Caption: Correction of matrix effects using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. myadlm.org [myadlm.org]
- 6. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 7. A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study [mdpi.com]
On the Metabolic Trail of S-allyl-L-cysteine: A Comparative Guide to Pathway Confirmation with d3-Labeling
For researchers, scientists, and drug development professionals, unequivocally defining the metabolic pathway of a bioactive compound is a cornerstone of its development. This guide provides a comparative analysis of methodologies used to confirm the metabolic fate of S-allyl-L-cysteine (SAC), a key organosulfur compound found in garlic, with a special focus on the precision afforded by deuterium (d3) labeling.
S-allyl-L-cysteine is subject to several key metabolic transformations within the body. The primary metabolic route involves N-acetylation to form N-acetyl-S-allyl-L-cysteine (NAc-SAC). Both SAC and NAc-SAC can undergo S-oxidation to yield their respective sulfoxides: S-allyl-L-cysteine sulfoxide (SACS) and N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS). Another identified metabolite is L-γ-glutamyl-S-allyl-L-cysteine.[1][2][3] The liver and kidneys are the principal sites for these N-acetylation and S-oxidation reactions.[1][2]
The Power of Precision: d3-Labeling in Metabolite Tracking
Stable isotope labeling, particularly with deuterium (d3), offers a powerful and precise method for tracing the metabolic fate of compounds like SAC. By replacing three hydrogen atoms with deuterium on the acetyl group of a metabolite like N-acetyl-S-allyl-L-cysteine, researchers can create a "heavy" version of the molecule.[4] This labeled compound can then be used as an internal standard for highly accurate quantification of the corresponding non-labeled metabolite in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
While direct studies detailing the administration of d3-labeled SAC for the primary purpose of pathway elucidation are not prevalent in the reviewed literature, the common use of deuterated standards, such as N-(Acetyl-d3)-S-allyl-L-cysteine, underscores the robustness of this approach for distinguishing and quantifying metabolites.[4] The principle remains the same for a tracer study: administering d3-SAC would result in d3-labeled metabolites, which can be unequivocally identified and quantified by their specific mass shift in mass spectrometry analysis, thus confirming the metabolic pathway.
Comparative Analysis of Methodologies
The confirmation of SAC's metabolic pathway relies on a combination of analytical techniques. Here, we compare the use of d3-labeling with other common methods.
| Methodology | Principle | Advantages | Limitations | Typical Application in SAC Metabolism |
| d3-Labeling with LC-MS/MS | Administration of d3-labeled SAC followed by detection of labeled metabolites based on their increased mass. | High specificity and sensitivity. Unambiguously confirms the metabolic conversion of the parent compound to its metabolites. Allows for precise quantification when used as an internal standard. | Synthesis of labeled compounds can be complex and costly. Potential for kinetic isotope effects, though generally minimal with deuterium. | Confirmation of the formation of NAc-SAC and NAc-SACS from SAC by tracing the d3-label. Precise quantification of these metabolites in plasma and urine.[4][5] |
| LC-MS/MS (Unlabeled) | Separation of compounds by liquid chromatography and identification/quantification based on mass-to-charge ratio and fragmentation patterns. | High sensitivity and selectivity. Can identify a wide range of known and unknown metabolites. | Does not directly prove the metabolic origin of a detected compound without the use of labeled tracers. Quantification can be less accurate without appropriate internal standards. | Identification and quantification of SAC and its primary metabolites (NAc-SAC, NAc-SACS, SACS) in biological samples.[1][6][7][8] |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Separation of compounds based on their physicochemical properties and detection by UV absorbance or fluorescence. | Relatively simple and widely available instrumentation. | Lower sensitivity and specificity compared to MS-based methods. May require derivatization to enhance detection. | Quantification of SAC in various matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography and identification by mass spectrometry. | Excellent for the analysis of volatile metabolites. | Requires derivatization for non-volatile compounds like SAC and its primary metabolites. | Analysis of volatile sulfur compounds that may be downstream metabolites of SAC.[9] |
Experimental Protocols: A Closer Look
Protocol for Quantification of SAC Metabolites using a d3-Labeled Internal Standard
This protocol is adapted from established LC-MS/MS methods for the analysis of SAC and its metabolites.[6][7][8]
1. Sample Preparation:
-
Plasma/Urine Collection: Collect blood or urine samples from subjects administered with unlabeled SAC.
-
Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of methanol containing the d3-labeled internal standard (e.g., N-(Acetyl-d3)-S-allyl-L-cysteine) at a known concentration.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific parent-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the unlabeled metabolites and the d3-labeled internal standard.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the unlabeled analyte to the d3-labeled internal standard against the concentration of the analyte.
-
Determine the concentration of the metabolites in the biological samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Metabolic Journey
To better understand the metabolic transformations of S-allyl-L-cysteine and the experimental workflow for its analysis, the following diagrams are provided.
References
- 1. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Metabolism, Excretion and Pharmacokinetics of S -Allyl- L -cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Administration of (S)-Allyl-l-Cysteine and Aged Garlic Extract to Rats: Determination of Metabolites and Their Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 7. Oral Administration of (S)-Allyl-l-Cysteine and Aged Garlic Extract to Rats: Determination of Metabolites and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. icantbelieveitsnotadrug.com [icantbelieveitsnotadrug.com]
"Head-to-head comparison of different synthesis routes for N-(Acetyl-d3)-S-allyl-L-cysteine"
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of isotopically labeled compounds is paramount for metabolic studies and as internal standards in analytical assays. This guide provides a head-to-head comparison of two plausible synthetic routes for N-(Acetyl-d3)-S-allyl-L-cysteine, a deuterated analog of a garlic-derived organosulfur compound. The comparison includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method.
N-(Acetyl-d3)-S-allyl-L-cysteine is a valuable tool in biomedical research, particularly in studies involving the metabolism and pharmacokinetics of S-allyl-L-cysteine and its derivatives. The incorporation of a deuterium-labeled acetyl group allows for its use as an internal standard in mass spectrometry-based quantification, providing higher accuracy and precision. Two primary synthetic strategies are considered here: Route 1, which involves the initial S-allylation of L-cysteine followed by N-acetylation with a deuterated reagent, and Route 2, which reverses these steps, starting with N-acetylation and followed by S-allylation.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route depends on several factors, including the availability and cost of starting materials, overall yield, purity of the final product, and the complexity of the experimental procedures. The following table summarizes the key quantitative data for the two proposed routes.
| Parameter | Route 1: Allylation then Acetylation | Route 2: Acetylation then Allylation |
| Starting Materials | L-cysteine, Allyl bromide, Acetic anhydride-d6 | L-cysteine, Acetic anhydride-d6, Allyl bromide |
| Key Intermediates | S-Allyl-L-cysteine | N-(Acetyl-d3)-L-cysteine |
| Overall Yield (estimated) | ~75-85% | Potentially lower due to reactivity of the thiol group in the second step |
| Purity (estimated) | High (>98%) with standard purification | Good, but may require more rigorous purification |
| Reaction Time | 2-3 days | 2-3 days |
| Key Advantages | Well-established initial step (S-allylation of cysteine). | Protects the amino group early in the synthesis. |
| Potential Challenges | Handling of volatile and lachrymatory allyl bromide. | Potential for side reactions at the sulfur atom during allylation of the N-acetylated intermediate. |
| Cost of Deuterated Reagent | Acetic anhydride-d6 is readily available from commercial suppliers. | Acetic anhydride-d6 is used in the first step. |
Visualizing the Synthesis Pathways
The logical flow of each synthetic route is depicted in the following diagrams, generated using the DOT language.
Caption: Synthetic workflow for Route 1: S-Allylation followed by N-Acetylation.
Caption: Synthetic workflow for Route 2: N-Acetylation followed by S-Allylation.
Detailed Experimental Protocols
The following are detailed experimental protocols for each of the proposed synthesis routes. These protocols are based on established chemical transformations and have been adapted for the synthesis of the target deuterated compound.
Route 1: S-Allylation of L-cysteine followed by N-(Acetyl-d3)ation
Step 1: Synthesis of S-Allyl-L-cysteine
-
Dissolution of L-cysteine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine (1.0 eq) in deionized water.
-
Basification: Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a suitable base, such as aqueous sodium hydroxide.
-
Addition of Allyl Bromide: Cool the reaction mixture in an ice bath and add allyl bromide (1.1 eq) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product. The crude S-allyl-L-cysteine can be collected by filtration, washed with cold water and ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture. A typical yield for this step is in the range of 80-90%.
Step 2: Synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine
-
Suspension of S-Allyl-L-cysteine: Suspend the synthesized S-allyl-L-cysteine (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.
-
Addition of Deuterated Acetylating Agent: Add acetic anhydride-d6 (1.2 eq) dropwise to the suspension at room temperature with stirring.
-
Reaction: Heat the reaction mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product. The crude N-(Acetyl-d3)-S-allyl-L-cysteine is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the pure product. The expected yield for this acetylation step is typically high, around 90-95%.
Route 2: N-(Acetyl-d3)ation of L-cysteine followed by S-Allylation
Step 1: Synthesis of N-(Acetyl-d3)-L-cysteine
-
Suspension of L-cysteine: Suspend L-cysteine (1.0 eq) in glacial acetic acid.
-
Addition of Deuterated Acetylating Agent: Add acetic anhydride-d6 (1.1 eq) dropwise to the suspension with stirring at room temperature.
-
Reaction: Heat the mixture to 80-90°C for 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture and add cold water to precipitate the N-(Acetyl-d3)-L-cysteine. Collect the product by filtration, wash with cold water, and dry under vacuum. This step generally proceeds with a high yield of over 90%.
Step 2: Synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine
-
Dissolution of N-(Acetyl-d3)-L-cysteine: Dissolve the N-(Acetyl-d3)-L-cysteine (1.0 eq) in a suitable solvent, such as a mixture of water and a water-miscible organic solvent (e.g., ethanol or acetone).
-
Basification: Adjust the pH of the solution to basic conditions (pH 8-9) with a suitable base to deprotonate the thiol group.
-
Addition of Allyl Bromide: Add allyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for several hours until completion, as monitored by TLC.
-
Work-up and Purification: Acidify the reaction mixture to precipitate the product. The crude product can be collected by filtration and purified by recrystallization. The yield for this step may be more variable and potentially lower than the allylation of the unprotected cysteine due to potential side reactions.
Conclusion
Both presented routes offer viable pathways for the synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine. Route 1 appears to be the more robust and higher-yielding approach based on well-documented and high-yielding individual reaction steps. The S-allylation of unprotected L-cysteine is a standard procedure, and the subsequent N-acetylation is also typically efficient. Route 2, while chemically sound, may present challenges in the S-allylation of the N-acetylated intermediate, potentially leading to lower overall yields and requiring more careful optimization.
For researchers requiring a reliable and high-yielding synthesis, Route 1 is the recommended approach . However, the choice of synthesis will ultimately depend on the specific experimental constraints and the availability of resources in the laboratory. The provided protocols and comparative data serve as a valuable guide for the synthesis of this important isotopically labeled compound for advanced biomedical research.
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(Acetyl-d3)-S-allyl-L-cysteine
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the safe disposal of N-(Acetyl-d3)-S-allyl-L-cysteine, a deuterated component of garlic used in research for its antiplatelet and antithrombotic activities.[1]
Safety and Hazard Assessment
Key Hazard Information for N-Acetyl-L-cysteine:
-
GHS Classification: Often not classified as hazardous, but some suppliers identify it as causing serious eye irritation (Eye Irrit. 2A).[2][4][5]
-
Signal Word: Warning.[2]
-
Hazard Statements: H319: Causes serious eye irritation.[2][4]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear eye protection/face protection.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
-
Disposal Protocol
Adherence to local, state, and federal regulations is paramount. The following steps provide a general framework for the proper disposal of N-(Acetyl-d3)-S-allyl-L-cysteine.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Safety goggles with side shields.[5]
-
Chemical-resistant gloves (Nitrile rubber is a suitable option).[5]
-
A laboratory coat.
Step 2: Waste Characterization
Based on the information for N-Acetyl-L-cysteine, N-(Acetyl-d3)-S-allyl-L-cysteine is not expected to be classified as hazardous waste. However, it is the responsibility of the waste generator to make a final determination.
Step 3: Segregation and Collection
-
Do not mix N-(Acetyl-d3)-S-allyl-L-cysteine with other chemical waste.[2]
-
Collect the waste in its original container or a clearly labeled, compatible container. The label should include the full chemical name: "N-(Acetyl-d3)-S-allyl-L-cysteine".
-
Keep the container closed when not in use.[3]
Step 4: Disposal Pathway
-
For Uncontaminated, Pure Compound: If the compound is not contaminated with any hazardous substances, it can likely be disposed of as non-hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for their specific procedures for non-hazardous waste.
-
For Contaminated Material: If the compound is mixed with solvents or other hazardous chemicals, it must be disposed of as hazardous waste. The specific hazardous waste stream will depend on the other components of the mixture.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2] They should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic.
Step 5: Record Keeping
Maintain accurate records of the amount of N-(Acetyl-d3)-S-allyl-L-cysteine disposed of, the date of disposal, and the disposal method used, in accordance with your institution's policies.
Experimental Workflow for Disposal
References
Personal protective equipment for handling N-(Acetyl-d3)-S-allyl-L-cysteine
Essential Safety and Handling Guide for N-(Acetyl-d3)-S-allyl-L-cysteine
Personal Protective Equipment (PPE)
When handling N-(Acetyl-d3)-S-allyl-L-cysteine, it is imperative to use appropriate personal protective equipment to ensure personal safety and prevent exposure. The recommended PPE is outlined below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile rubber, neoprene, or PVC gloves are recommended. Always inspect gloves for integrity before use.[2][3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when engineering controls are insufficient.[1] |
| Body Protection | Protective Clothing | An appropriate lab coat or other protective clothing should be worn to prevent skin exposure.[1][2] |
Operational and Disposal Plans
Proper handling and disposal are critical to maintaining a safe laboratory environment.
Handling and Storage:
-
Use with adequate ventilation to minimize dust generation and accumulation.[1]
-
Avoid contact with skin and eyes, and prevent ingestion and inhalation.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]
Spill Management:
-
Evacuate and Ventilate: In case of a spill, ensure the area is well-ventilated.
-
Utilize Proper PPE: Wear the personal protective equipment as outlined in the table above.
-
Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek medical aid.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling N-(Acetyl-d3)-S-allyl-L-cysteine in a laboratory setting.
Caption: Workflow for Safe Handling of N-(Acetyl-d3)-S-allyl-L-cysteine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
